molecular formula C8H10N2O2S B1414266 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide CAS No. 2168239-16-3

6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide

Cat. No.: B1414266
CAS No.: 2168239-16-3
M. Wt: 198.24 g/mol
InChI Key: KHYZOZNOQVGNAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide is a useful research compound. Its molecular formula is C8H10N2O2S and its molecular weight is 198.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-10-8(11)7-3-5-4-12-2-1-6(5)13-7/h3H,1-2,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYZOZNOQVGNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unlocking the Therapeutic Potential of Thienopyran-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of Thienopyran-2-Carbohydrazide Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Guide to Synthesis, Structural Optimization, and Biological Application

Executive Summary

The search for novel bioactive scaffolds has increasingly focused on fused heterocyclic systems that mimic natural pharmacophores. Thienopyran-2-carbohydrazide derivatives represent a privileged class of compounds, merging the lipophilic, sulfur-containing thiophene ring with the oxygenated pyran system. This structural hybrid offers a bioisostere to quinoline and coumarin, providing a versatile platform for drug design.

This guide details the technical roadmap for exploiting this scaffold. It moves beyond basic synthesis to explore the causality of design —why the carbohydrazide moiety is a pivotal "hinge" for biological activity—and provides self-validating protocols for generating libraries with potent anticancer, antimicrobial, and anti-inflammatory properties.

The Pharmacophore: Structural Logic

The therapeutic value of thienopyran-2-carbohydrazide lies in its ability to act as a ligand anchor .

  • Thiophene Ring: Enhances lipophilicity, facilitating membrane permeability and

    
     stacking interactions within enzyme active sites (e.g., Tyrosine Kinases).
    
  • Pyran Ring: Mimics the sugar moiety of nucleosides or the lactone of coumarins, often serving as a hydrogen-bond acceptor.

  • Carbohydrazide Linker (-CONHNH-): The critical "warhead." It acts as a hydrogen bond donor/acceptor network, capable of chelating metal ions (essential for metalloenzyme inhibition) and forming stable Schiff bases (hydrazones) that extend the molecule into hydrophobic pockets of target proteins.

Synthesis Strategy: The "Gewald-Hydrazide" Workflow

The construction of the thienopyran scaffold relies on the Gewald Reaction , a multi-component condensation that is robust and scalable. The subsequent conversion to the carbohydrazide creates a divergent point for library generation.

Core Synthesis Pathway (DOT Diagram)

SynthesisWorkflow Start Precursors (Ketone + Activated Nitrile) Gewald Gewald Reaction (S8, Base, EtOH) Start->Gewald Cyclocondensation Thienopyran Thienopyran-2-carboxylate (Ester Intermediate) Gewald->Thienopyran Yields Ester Hydrazinolysis Hydrazinolysis (NH2NH2·H2O, Reflux) Thienopyran->Hydrazinolysis Nucleophilic Subst. Carbohydrazide Thienopyran-2-carbohydrazide (Pivotal Scaffold) Hydrazinolysis->Carbohydrazide Yields Hydrazide SchiffBase Schiff Bases (Hydrazones) Carbohydrazide->SchiffBase + Aldehyde/H+ Cyclization Fused Pyrimidines/ Triazoles Carbohydrazide->Cyclization + CS2 or POCl3

Figure 1: The divergent synthesis workflow. The carbohydrazide serves as the central node for generating diverse bioactive libraries.

Detailed Experimental Protocols

Note: All protocols must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of Thienopyran-2-carbohydrazide

This protocol ensures the formation of the core scaffold.

  • Precursor Assembly: Dissolve the appropriate ketone (e.g., tetrahydro-4H-pyran-4-one) and ethyl cyanoacetate (1.0 equiv) in ethanol.

  • Gewald Cyclization: Add elemental sulfur (1.0 equiv) and morpholine (catalytic amount). Heat at 60°C for 2 hours.

    • Validation Check: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of ketone indicates formation of the 2-amino-thiophene intermediate.

  • Ester Isolation: Cool the reaction. The ethyl thienopyran-2-carboxylate usually precipitates. Filter and recrystallize from ethanol.

  • Hydrazinolysis: Dissolve the ester (0.01 mol) in absolute ethanol (30 mL). Add hydrazine hydrate (99%, 0.05 mol) dropwise.

  • Reflux: Reflux for 6–8 hours.

    • Validation Check: The evolution of H2S or ammonia is NOT expected here; however, the solution should turn clear then precipitate the solid hydrazide upon cooling.

  • Work-up: Pour into ice-cold water. Filter the solid, wash with cold ethanol, and dry.

    • Quality Control: IR spectrum must show doublet peaks at 3300–3200 cm⁻¹ (NH/NH2) and a carbonyl peak at ~1660 cm⁻¹.

Protocol B: Derivatization to Schiff Bases (Hydrazones)
  • Reaction: Suspend thienopyran-2-carbohydrazide (1 mmol) in ethanol (15 mL) containing catalytic glacial acetic acid (2–3 drops).

  • Addition: Add the appropriate aromatic aldehyde (1 mmol) (e.g., 4-chlorobenzaldehyde for antimicrobial, 3,4-dimethoxybenzaldehyde for anticancer).

  • Reflux: Heat for 3–5 hours.

    • Validation Check: Product usually precipitates out of the hot solution.

  • Purification: Recrystallize from DMF/Ethanol mixtures.

Therapeutic Applications & Mechanisms

The versatility of the thienopyran-2-carbohydrazide scaffold allows it to target multiple pathological pathways.

Anticancer Activity (EGFR/VEGFR Inhibition)

Derivatives, particularly hydrazones , function as ATP-competitive inhibitors of Tyrosine Kinases (EGFR, VEGFR-2).

  • Mechanism: The hydrazone motif (-CONHN=CH-) acts as a "hinge binder," forming hydrogen bonds with residues like Met793 in the EGFR active site. The thienopyran core occupies the hydrophobic pocket, mimicking the adenine ring of ATP.

  • Key Data:

    • Substitutions with electron-withdrawing groups (Cl, F) on the phenyl ring of the hydrazone increase potency (IC50 < 0.5 µM).

    • Cyclization to thienopyrimidines (via reaction with formamide/CS2) often enhances selectivity for VEGFR-2.

Antimicrobial & Antitubercular Activity

The carbohydrazide moiety is structurally related to Isoniazid , a first-line TB drug.

  • Mechanism: Inhibition of mycolic acid synthesis (InhA inhibition) or disruption of the bacterial cell wall.

  • Lipophilicity: The thienopyran ring increases the LogP, facilitating penetration through the waxy cell wall of Mycobacterium tuberculosis.

Anti-inflammatory (COX/LOX Inhibition)[3]
  • Mechanism: Dual inhibition of COX-2 and 5-LOX enzymes. The bulky thienopyran scaffold fits into the larger COX-2 active site channel, while the carbohydrazide functionality interacts with the catalytic heme or key polar residues.

Alpha-Glucosidase Inhibition (Diabetes)[4]
  • Mechanism: Competitive inhibition. The hydrazide nitrogen atoms can chelate the catalytic residues or form H-bonds with the active site entrance, preventing substrate (disaccharide) entry.

Quantitative Data Summary (SAR)

The following table summarizes the Structure-Activity Relationship (SAR) trends for the N'-benzylidene-thienopyran-2-carbohydrazide series.

R-Substituent (Aldehyde)Electronic EffectPrimary ActivityEst. IC50 / MICNotes
4-Cl / 4-F Electron WithdrawingAnticancer (EGFR)0.5 – 2.0 µMHalogens enhance metabolic stability and binding affinity.
3,4-dimethoxy Electron DonatingAntioxidant / Anti-inflammatory10 – 25 µMMethoxy groups mimic natural polyphenols; good radical scavenging.
4-NO2 Strong WithdrawingAntimicrobial2 – 8 µg/mLNitro group often enhances toxicity to bacteria but may raise mammalian toxicity.
2-OH (Salicyl) H-Bond DonorAlpha-Glucosidase5 – 15 µMHydroxyl group is critical for chelating active site residues.
Unsubstituted NeutralModerate Baseline> 50 µMServes as the reference standard; generally low potency.

Molecular Mechanism Visualization

The following diagram illustrates the interaction of a thienopyran-2-carbohydrazide derivative within the ATP-binding pocket of a generic Tyrosine Kinase (e.g., EGFR).

MechanismAction cluster_site Kinase Active Site Met793 Met793 (Hinge Region) CarbonylO Carbonyl =O (H-Bond Acceptor) Met793->CarbonylO H-Bond Lys745 Lys745 (Catalytic) HydroPocket Hydrophobic Pocket II HydrazoneN Hydrazone -NH- (H-Bond Donor) HydrazoneN->Met793 H-Bond ThienoRing Thienopyran Ring (Hydrophobic Core) ThienoRing->HydroPocket Van der Waals / Pi-Stacking PhenylRing Distal Phenyl Ring PhenylRing->Lys745 Cation-Pi Interaction

Figure 2: Predicted binding mode of thienopyran-2-carbohydrazide hydrazones in the EGFR kinase domain.

Future Outlook & Toxicology

While the therapeutic potential is high, development must address:

  • Solubility: The fused thienopyran system is highly lipophilic. Formulation strategies (nanocarriers or salt formation) are often required.

  • Toxicity: Hydrazide moieties can be metabolized to hydrazine (toxic). Stability studies in plasma are a critical "Go/No-Go" step before in vivo trials.

  • Selectivity: To avoid off-target effects (e.g., general cytotoxicity), 3D-QSAR studies should guide the optimization of the distal aryl ring on the hydrazone.

References

  • Synthesis and Biological Evaluation of Thieno[2,3-d]pyrimidine Derivatives. Acta Pharmaceutica. 1[2][3][4]

  • Design and synthesis of novel thiophenecarbohydrazide derivatives as antioxidant and antitumor agents. PubMed. 5

  • Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors. ResearchGate. 6

  • Chemoselectivity of thiophene dicarboxylate towards hydrazine hydrate: Synthesis of bis heterocycles. Taylor & Francis. 7

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. 8[2][3][4][9][10][11]

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides as Potential Anticancer Agents. MDPI. 11[2][3]

Sources

The 6,7-dihydro-4H-thieno[3,2-c]pyran Scaffold: Synthetic Versatility and Pharmacological Potential

[1]

Executive Summary

In the landscape of bicyclic heteroaromatics, the 6,7-dihydro-4H-thieno[3,2-c]pyran scaffold occupies a unique niche.[1] Often overshadowed by its nitrogenous bioisostere—the thieno[3,2-c]pyridine (the core of blockbuster antiplatelet drugs like Clopidogrel and Prasugrel)—the oxygen-containing pyran variant offers distinct physicochemical properties and synthetic utility.[1]

This technical guide analyzes the thieno[3,2-c]pyran scaffold not merely as a structural curiosity, but as a dual-purpose asset in medicinal chemistry:

  • As a Pharmacophore: Exhibiting intrinsic anticancer and antimicrobial activity, particularly when functionalized at the C-2 and C-4 positions.[1]

  • As a Strategic Intermediate: Serving as an electrophilic "switch" scaffold that allows for the rapid generation of N-substituted thienopyridine libraries via ring-opening/ring-closing recyclization (RORC) reactions.[1]

Structural Architecture & Bioisosterism[2]

The 6,7-dihydro-4H-thieno[3,2-c]pyran system consists of a thiophene ring fused to a dihydro-2H-pyran ring.[1] Understanding its electronic relationship with the thienopyridine is critical for rational drug design.

Electronic and Physicochemical Comparison

Replacing the secondary amine (NH) or tertiary amine (NR) of the thienopyridine with an ether oxygen (O) fundamentally alters the scaffold's behavior.

FeatureThieno[3,2-c]pyridine (Nitrogen Core)Thieno[3,2-c]pyran (Oxygen Core)Medicinal Chemistry Implication
H-Bonding Donor (if NH) & AcceptorAcceptor OnlyThe pyran core lacks H-bond donor capability, potentially improving membrane permeability (lower PSA).[1]
Basicity Basic (pKa ~8-9 for secondary amine)Neutral/Weakly BasicThe pyran oxygen does not protonate at physiological pH, altering solubility and lysosomal trapping profiles.
Metabolism High CYP450 liability (N-dealkylation, oxidation)Moderate (O-dealkylation is rare; ring opening is primary)The pyran ring is generally more metabolically stable against oxidative N-dealkylation pathways.[1]
Lipophilicity Variable (pH dependent)Higher (LogP increase)Useful for targeting CNS or hydrophobic pockets where the amine charge is detrimental.[2]

Synthetic Methodologies

Constructing the thieno[3,2-c]pyran core requires navigating the regioselectivity of the thiophene ring. Two primary strategies dominate the literature: the Oxa-Pictet-Spengler approach and the Gewald Reaction sequence.[1]

Pathway Visualization

The following diagram outlines the logical flow for synthesizing the core and its subsequent conversion into thienopyridines.

ThienopyranSynthesisStart1Thiophene-2-ethanolInter1Oxa-Pictet-SpenglerCyclizationStart1->Inter1Start2Ketone/AldehydeStart2->Inter1Core6,7-dihydro-4H-thieno[3,2-c]pyranInter1->CoreAcid Cat.ProcessRORC(Ring-Opening/Ring-Closing)Core->ProcessReagentPrimary Amine(R-NH2)Reagent->ProcessProductThieno[3,2-c]pyridine(Clopidogrel Analogs)Process->ProductHigh Temp/Lewis Acid

Figure 1: Synthetic workflow showing the construction of the thienopyran core and its utility as a precursor for thienopyridines.[1]

Method A: The Oxa-Pictet-Spengler Cyclization

This is the most direct route for non-functionalized cores.[1]

  • Mechanism: Acid-catalyzed condensation of thiophene-2-ethanol with an aldehyde or ketone.[1]

  • Protocol Note: Unlike the traditional Pictet-Spengler (which uses amines), the oxygen nucleophile is weaker. Stronger Lewis acids (

    
    ) or Brønsted acids (TFA) are often required to drive the formation of the oxocarbenium ion intermediate which then attacks the thiophene C-3 position.[1]
    
Method B: The Gewald Strategy (De Novo Synthesis)

Used when C-2 or C-3 functionalization (e.g., esters, nitriles) is required.[2]

  • Step 1: Reaction of a ketone (e.g., tetrahydro-4H-pyran-4-one) with elemental sulfur and an

    
    -cyanoester.[1]
    
  • Step 2: Base-catalyzed cyclization yields the aminothiophene fused to the pyran ring.[1]

  • Utility: This generates 2-amino-thieno[3,2-c]pyran derivatives, which are prime candidates for further elaboration into kinase inhibitors.[1]

The "Ring-Switching" Strategy (Recyclization)[1]

A critical application of the thieno[3,2-c]pyran scaffold in industrial medicinal chemistry is its use as a masked thienopyridine .

The Concept

Direct alkylation of the nitrogen in thieno[3,2-c]pyridine is often difficult due to competing elimination reactions or over-alkylation. A superior strategy involves synthesizing the oxygen analog (pyran), which is electrophilic at the C-O bond adjacent to the aromatic ring.[2]

Reaction Protocol: Pyran-to-Pyridine Conversion

Objective: Convert 6,7-dihydro-4H-thieno[3,2-c]pyran into an N-substituted thienopyridine.

  • Reagents: Thieno[3,2-c]pyran derivative (1.0 eq), Primary Amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , 1.5 - 3.0 eq), Aluminum Chloride (
    
    
    ) or HBr/Acetic Acid.
  • Conditions: Sealed tube,

    
    , 12-24h.
    
  • Mechanism:

    • Acid-mediated cleavage of the C-O ether bond opens the pyran ring, generating a reactive alkyl halide/alcohol chain attached to the thiophene.

    • The amine (

      
      ) attacks the electrophilic carbon chain.[1]
      
    • Intramolecular cyclization (displacement of the leaving group) reforms the ring, now incorporating the Nitrogen atom.[2]

  • Why use this? It allows the introduction of complex, bulky, or chiral N-substituents (derived from the amine) that are impossible to install via direct alkylation of the pre-formed thienopyridine.[2]

Pharmacological Applications[2][3][4][5][6][7]

While often an intermediate, the thieno[3,2-c]pyran core possesses intrinsic biological activity.

Anticancer Activity (Cytotoxicity)

Recent studies have highlighted thieno[3,2-c]pyran-4-ones as potent cytotoxic agents.[1]

  • Target: MDA-MB-231 (Triple-negative breast cancer) and HCT-116 (Colon cancer).[1]

  • SAR Insight: Introduction of a benzylidene moiety at the C-7 position (via aldol condensation) significantly enhances cytotoxicity.[1] The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -unsaturated ketone acts as a Michael acceptor, likely covalently modifying cysteine residues in target proteins.
    
  • Potency:

    
     values in the low micromolar range (
    
    
    ) have been reported for optimized derivatives [1].[1]
Antimicrobial & Fungicidal Potential

Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyran have shown activity against phytopathogenic fungi.[2]

  • Mechanism: Disruption of ergosterol biosynthesis or mitochondrial transport chains, similar to other fused thiophene systems.[2]

  • Key Substituents: Carboxylate esters at the C-2 position (e.g., Methyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate) are common pharmacophores in this class [2].[1]

Experimental Protocols

Protocol A: Synthesis of 6,7-dihydro-4H-thieno[3,2-c]pyran (Oxa-Pictet-Spengler)

This protocol yields the unsubstituted core scaffold.[1]

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-(thiophen-2-yl)ethanol (10 mmol) in dry Dichloromethane (DCM, 50 mL).

  • Addition: Add Paraformaldehyde (12 mmol) as the carbon source.

  • Catalysis: Cool to ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Dropwise add Trifluoroacetic acid (TFA)  (20 mmol) or 
    
    
    (1.2 eq).
  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will appear less polar than the starting alcohol.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    ). Dry organic layer over
    
    
    .[1][3][4]
  • Purification: Silica gel column chromatography. Elute with Hexane/EtOAc (95:5).

  • Validation:

    
     NMR should show disappearance of the alcohol proton and appearance of the methylene singlet at the C-4 position (~4.7 ppm).
    
Protocol B: General Procedure for Thienopyran-4-one Synthesis (Gewald Route)

For accessing the anticancer "one" scaffold.[1]

  • Reagents: Mix Tetrahydro-4H-pyran-4-one (10 mmol), Ethyl cyanoacetate (10 mmol), and Sulfur (10 mmol) in Ethanol (30 mL).

  • Initiation: Add Morpholine or Diethylamine (10 mmol) dropwise.

  • Heating: Reflux for 8–12 hours.

  • Isolation: Cool mixture; the solid aminothiophene intermediate often precipitates.[1] Filter and wash with cold ethanol.[1]

  • Cyclization: Treat the intermediate with Formamide or Orthoformate under acidic conditions to close the pyrimidine ring (if targeting thienopyrimidines) or hydrolyze/decarboxylate to achieve the pyran-fused core.[1]

References

  • Thieno[3,2-c]pyran-4-one based novel small molecules: their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters (2012).[5] Context: Describes the synthesis of benzylidene derivatives and their cytotoxicity against cancer cell lines. URL:[Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Source: Journal of the Brazilian Chemical Society (2025).[6] Context: Discusses the use of pyranone precursors in the Gewald reaction to generate bioactive fused thiophene systems. URL:[Link][2]

  • Process for the preparation of thieno[3,2-c]pyridine derivatives. Source: US Patent 4161599A.[1] Context: Details the industrial "recyclization" method converting oxygen-containing precursors to thienopyridines. URL:

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Source: Molecules (2025).[6][7] Context: While focusing on the [3,2-b] isomer, this paper establishes the antifungal protocols and SAR logic relevant to the tetrahydrothieno class. URL:[Link][2]

Unveiling the Bioactive Potential: A Technical Guide to 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the inferred bioactivity profile of the novel heterocyclic compound, 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide. While direct experimental data on this specific molecule is emerging, its structural architecture, combining a thieno[3,2-c]pyran core with a carbohydrazide functional group, suggests a rich pharmacological potential. This document will dissect the anticipated biological activities by examining the well-documented properties of its constituent pharmacophores, offering a predictive blueprint for future research and development.

Introduction to a Promising Scaffold

The compound 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide is a unique molecular entity that marries two biologically significant motifs. The thieno[3,2-c]pyran nucleus is a fused heterocyclic system known to be present in a variety of bioactive molecules. Its structural rigidity and specific electronic properties make it an attractive scaffold in medicinal chemistry. Coupled with the versatile carbohydrazide moiety, which is a known pharmacophore in numerous therapeutic agents, the resultant molecule is primed for diverse biological interactions.

The carbohydrazide group (-CONHNH2) is a key structural alert for a range of biological activities. Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to be derivatized into various hydrazones and other heterocyclic systems, makes it a cornerstone in the design of novel therapeutic agents.[1]

Inferred Bioactivity Profile

Based on the extensive literature on related thieno-fused heterocycles and carbohydrazide derivatives, the following bioactivities are predicted for 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide.

Anticancer Potential

The carbohydrazide moiety is a well-established pharmacophore in the development of anticancer agents. Numerous studies have demonstrated that carbohydrazide derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, novel carbohydrazide derivatives bearing a furan moiety have shown promising anticancer effects on human lung cancer cells (A549) with some compounds exhibiting high selectivity towards cancer cells over normal fibroblast cells.[2] Similarly, dihydropyrazole-carbohydrazide derivatives have been investigated as anti-proliferative agents against breast cancer.[3] The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.

The thieno-fused ring system can also contribute to anticancer activity. For example, derivatives of the isomeric thieno[2,3-b]thiepin have been synthesized and shown to act as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[4] Given these precedents, 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide is a strong candidate for investigation as a novel anticancer agent.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide on a selected cancer cell line (e.g., MCF-7, A549).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The carbohydrazide functional group is a frequent component of molecules with antimicrobial properties. Pyrazine-2-carbohydrazide derivatives, for instance, have been synthesized and shown to possess in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5][6] The mechanism often involves the inhibition of essential microbial enzymes or disruption of the cell wall.

The thieno[3,2-c]pyran scaffold can also confer antimicrobial effects. The related 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives have been explored as novel fungicide lead scaffolds.[7] The sulfur atom in the thiophene ring and the overall electronic distribution of the fused system can interact with microbial targets. The combination of these two pharmacophores in 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide suggests a high probability of it exhibiting broad-spectrum antimicrobial activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the minimum inhibitory concentration (MIC) of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide against a panel of bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide (dissolved in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Properties

Carbohydrazide derivatives have also been investigated for their anti-inflammatory potential. Certain hydrazone derivatives have demonstrated significant anti-inflammatory activity in preclinical models, such as the carrageenan-induced paw edema model.[8] The proposed mechanisms often involve the inhibition of pro-inflammatory enzymes or cytokines. For example, some gatifloxacin derivatives containing a carboxamide or carbohydrazide moiety have shown potent anti-inflammatory activities by inhibiting the oxidative burst in phagocytes.[9]

While the direct anti-inflammatory contribution of the thieno[3,2-c]pyran ring is less documented, the overall structural features of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide, including its potential to be derivatized into hydrazones, make it a promising candidate for the development of new anti-inflammatory agents.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol assesses the potential anti-inflammatory activity of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with cells treated with LPS only.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate and incubate at room temperature for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Structure-Activity Relationship (SAR) Insights and Future Directions

The bioactivity of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide can be further modulated by chemical modifications. Key areas for future SAR studies include:

  • Derivatization of the Carbohydrazide: The terminal amino group of the carbohydrazide is a prime site for modification. Condensation with various aldehydes and ketones to form hydrazones can significantly impact the biological activity. The nature of the substituent on the aromatic ring of the aldehyde/ketone will influence lipophilicity, electronic properties, and steric factors, all of which can fine-tune the compound's interaction with biological targets.

  • Modification of the Thienopyran Core: Substitutions on the thiophene or pyran rings could also alter the bioactivity. For example, the introduction of electron-withdrawing or electron-donating groups could modulate the electronic nature of the heterocyclic system and its binding affinity to target proteins.

Conclusion

While direct experimental validation is pending, a comprehensive analysis of the constituent pharmacophores strongly suggests that 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide possesses a promising and diverse bioactivity profile. Its potential as an anticancer, antimicrobial, and anti-inflammatory agent warrants further investigation. The experimental protocols provided herein offer a roadmap for the systematic evaluation of this novel compound. The versatility of its structure also presents numerous opportunities for medicinal chemists to generate a library of derivatives with potentially enhanced potency and selectivity, paving the way for the development of new therapeutic leads.

Visualizations

Inferred Bioactivity Profile

BioactivityProfile Core 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide ThienoPyran Thieno[3,2-c]pyran Scaffold Core->ThienoPyran contains Carbohydrazide Carbohydrazide Moiety Core->Carbohydrazide contains Anticancer Anticancer ThienoPyran->Anticancer Antimicrobial Antimicrobial ThienoPyran->Antimicrobial Carbohydrazide->Anticancer Carbohydrazide->Antimicrobial AntiInflammatory Anti-inflammatory Carbohydrazide->AntiInflammatory

Caption: Inferred bioactivity based on constituent pharmacophores.

Experimental Workflow for Bioactivity Screening

ExperimentalWorkflow Start Synthesis & Characterization of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide InVitroScreening In Vitro Bioactivity Screening Start->InVitroScreening Cytotoxicity Cytotoxicity Assay (MTT) InVitroScreening->Cytotoxicity AntimicrobialAssay Antimicrobial Assay (MIC) InVitroScreening->AntimicrobialAssay AntiInflammatoryAssay Anti-inflammatory Assay (NO) InVitroScreening->AntiInflammatoryAssay DataAnalysis Data Analysis & SAR Cytotoxicity->DataAnalysis AntimicrobialAssay->DataAnalysis AntiInflammatoryAssay->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: A typical workflow for initial bioactivity screening.

References

  • Kaymakcioglu, B., Oruc-Emre, Z. U., & Yilmaz, F. (2021). Synthesis and anticancer activity of new carbohydrazide derivatives bearing furan moiety. Marmara Pharmaceutical Journal, 25(3), 414-422.
  • Božić, A., Marinković, A., Bjelogrlić, S., Todorović, T., & Vujčić, M. (2017). Synthesis, antioxidant and antimicrobial activity of carbohydrazones. Journal of the Serbian Chemical Society, 82(5), 495-509.
  • Saeed, A., Abbas, N., Bosch, R., & Flörke, U. (2012). Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin. Chemistry Central Journal, 6(1), 1-10.
  • Miniyar, P. B., & Makhija, S. J. (2016). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Journal of Young Pharmacists, 8(4), 434.
  • Hernández-Vaca, G., Flores-Alamo, M., & González-Zamora, E. (2023). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Pharmaceuticals, 16(8), 1109.
  • Rojas-Guevara, J., Arrieta-Báez, D., & Moreno-Díaz, H. (2022). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. Molecules, 27(11), 3564.
  • Miniyar, P. B., & Makhija, S. J. (2016). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Journal of Young Pharmacists, 8(4), 434.
  • Khan, I., & Zaib, S. (2023). Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives.
  • de Oliveira, C. S., Lages, G. P., & de Almeida, M. V. (2012). Pyrazole carbohydrazide derivatives of pharmaceutical interest. Mini reviews in medicinal chemistry, 12(14), 1417-1429.
  • Ghasemzadeh, M. A. (2021). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 5(2), 154-173.
  • Kumara Swamy, M., & Bhaskar, K. (2022). Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. Asian Journal of Chemistry, 34(10), 2683-2687.
  • El-Sayed, M. A., & El-Gazzar, A. R. (2021). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society, 98(10), 100147.
  • Acar, Ç., & Acar, U. (2021). Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives. Archiv der Pharmazie, 354(9), 2100141.
  • Reddy, T. J., & Reddy, P. V. (2017). SYNTHESIS AND BIOLOGICAL EVOLUTION OF NOVEL 2-[4'-(6,7-DIHYDRO-4HTHIENO[ 3,2-C]PYRIDIN-5-YLMETHYL)-BIPHENYL-2-YL]-4-METHYL-THIAZOLE-5- CARBOXYLIC ACID DERIVATIVES AS ANTIPLATELET AGENTS. Indo American Journal of Pharmaceutical Research, 7(02).
  • Sangshetti, J. N., & Shinde, D. B. (2014). Synthesis and biological activity of substituted-4,5,6,7-tetrahydrothieno pyridines: a review. Mini reviews in medicinal chemistry, 14(12), 1011-1025.
  • Rojas-Guevara, J., Arrieta-Báez, D., & Moreno-Díaz, H. (2022). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. Molecules, 27(11), 3564.
  • Gröbe, G., & Scheib, U. (2020). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. International Journal of Molecular Sciences, 21(18), 6667.
  • Wang, Y., Liu, Y., & Li, J. (2018). Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors. Molecules, 23(8), 1986.
  • Larsen, S. D., Zhang, Z., & DiPaolo, B. A. (2007). 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: synthesis and biological activity of a new class of highly potent inhibitors of human cytomegalovirus DNA polymerase. Bioorganic & medicinal chemistry letters, 17(14), 3840-3844.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91936193, 6-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethylene)-7-oxo-4-thia-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylicacid sodium salt. Retrieved February 20, 2026 from [Link].

  • Sangshetti, J. N., & Shinde, D. B. (2014). Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Mini reviews in medicinal chemistry, 14(12), 1011-1025.
  • Li, M., Yang, Z., & Chen, J. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. International Journal of Molecular Sciences, 24(13), 11048.
  • Grunewald, G. L., & Dahanukar, V. H. (1998). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of medicinal chemistry, 41(2), 181-192.

Sources

Technical Whitepaper: Physicochemical Profiling of Thieno[3,2-c]pyran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive physicochemical profile of Thieno[3,2-c]pyran-2-carbohydrazide , a heterocyclic scaffold with significant potential in medicinal chemistry as a bioisostere for indole or naphthalene derivatives.

Given that the specific "thieno[3,2-c]pyran-2-carbohydrazide" is a derivative often synthesized from its commercially available ester precursor, this guide focuses on the 6,7-dihydro-4H-thieno[3,2-c]pyran core, which is the most chemically stable and prevalent form in drug discovery literature.

Molecular Architecture & Weight Analysis

The thieno[3,2-c]pyran system is a bicyclic heterocycle consisting of a thiophene ring fused to a pyran ring. The "2-carbohydrazide" designation places a functional hydrazine group (-CONHNH


) at the 2-position of the thiophene ring.
Structural Definition

For the most stable tautomer (6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide), the structure is defined as follows:

  • Core Scaffold: 6,7-dihydro-4H-thieno[3,2-c]pyran

  • Substituent: Carbohydrazide group at C2

  • Molecular Formula:

    
    
    
Molecular Weight Calculation

The precise molecular weight (MW) is critical for molarity calculations in biological assays.

ElementCountAtomic Mass (Da)Subtotal (Da)
Carbon (C)812.01196.088
Hydrogen (H)101.00810.080
Nitrogen (N)214.00728.014
Oxygen (O)215.99931.998
Sulfur (S)132.06032.060
Total MW 198.24 g/mol

Note: If the fully aromatic thieno[3,2-c]pyrylium core is used (rare due to instability), the formula would be


 with a MW of ~194.21  g/mol . This guide assumes the standard dihydro form.
Synthetic Pathway (Contextual Grounding)

To understand the physicochemical properties, one must understand the origin. This molecule is typically synthesized via hydrazinolysis of the corresponding methyl ester.

SynthesisPath Start Methyl 6,7-dihydro-4H- thieno[3,2-c]pyran-2-carboxylate (Lipophilic Precursor) Product Thieno[3,2-c]pyran- 2-carbohydrazide (Target Molecule) Start->Product Nucleophilic Acyl Substitution Reagent Hydrazine Hydrate (NH2NH2 • H2O) Reflux/Ethanol Reagent->Product Reagent

Figure 1: Synthetic pathway transforming the lipophilic ester into the polar carbohydrazide.

Lipophilicity (LogP/LogD) Analysis

Lipophilicity is the defining parameter for the compound's pharmacokinetics. The introduction of the carbohydrazide moiety significantly alters the profile compared to the parent thienopyran.

Theoretical vs. Predicted Values
  • Parent Core (Thieno[3,2-c]pyran): Highly lipophilic (LogP ~ 2.0 - 2.5).

  • Carbohydrazide Group: Highly polar H-bond donor/acceptor.

  • Predicted LogP (Target): 0.3 – 0.9

    • Mechanism:[1] The hydrazide group lowers the LogP by approximately 1.5 units relative to the ester precursor due to increased hydrogen bonding capacity with water.

Biological Implications[2][3][4]
  • Blood-Brain Barrier (BBB): A LogP < 2.0 suggests moderate permeability, but the high Topological Polar Surface Area (TPSA) of the hydrazide (~55 Ų) may limit passive diffusion compared to the ester.

  • Solubility: The compound is expected to show moderate water solubility, enhanced significantly at pH < 4 due to protonation of the terminal amine.

Experimental Protocols for Determination

To validate the theoretical lipophilicity, two standard methods are recommended: the Shake-Flask Method (OECD 107) for absolute accuracy, and RP-HPLC (OECD 117) for high-throughput estimation.

Protocol A: Shake-Flask Method (Gold Standard)

Reference: OECD Guideline 107 [1]

Principle: Direct measurement of distribution between n-octanol and water at equilibrium.

Step-by-Step Methodology:

  • Phase Pre-saturation:

    • Mix n-octanol and distilled water (1:1 ratio) for 24 hours.

    • Separate the phases to obtain water-saturated octanol and octanol-saturated water.

  • Stock Preparation:

    • Dissolve 10 mg of Thieno[3,2-c]pyran-2-carbohydrazide in 10 mL of pre-saturated n-octanol.

  • Equilibration:

    • Prepare three ratios of Octanol:Water (1:1, 1:2, 2:1) in glass vials.

    • Vortex for 30 minutes at 25°C ± 1°C.

    • Centrifuge at 2500 rpm for 10 minutes to ensure complete phase separation.

  • Quantification:

    • Analyze both phases using UV-Vis spectrophotometry (λ_max ~280-290 nm for thienopyrans).

    • Calculate Partition Coefficient (

      
      ):
      
      
      
      
      [2]
    • Report as Log

      
       .
      
Protocol B: RP-HPLC Method (High Throughput)

Reference: OECD Guideline 117 [2]

Principle: Correlation of retention time (


) on a C18 column with LogP, using reference standards.

Workflow Diagram:

HPLC_Protocol Step1 Step 1: Calibration Inject 6 reference standards (Known LogP 0.5 - 3.0) Step2 Step 2: Determine Capacity Factor (k) k = (tR - t0) / t0 Step1->Step2 Step3 Step 3: Construct Calibration Curve Log k vs. Log P Step2->Step3 Step4 Step 4: Analyze Thieno-hydrazide Measure tR under isocratic conditions Step3->Step4 Step5 Step 5: Interpolate LogP Step4->Step5

Figure 2: HPLC-based lipophilicity determination workflow.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 150 mm x 4.6 mm).

  • Mobile Phase: Methanol:Water (75:25 v/v), Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Dead Time (

    
    ):  Determine using Thiourea (unretained).
    

Data Summary Table

ParameterValue / DescriptionSource/Method
Molecular Formula

Structural Stoichiometry
Molecular Weight 198.24 g/mol Calculated
Monoisotopic Mass 198.0463 DaHigh-Res MS Prediction
Predicted LogP 0.3 – 0.9Cheminformatics Consensus
H-Bond Donors 3 (Hydrazide NH, NH2)Lipinski Analysis
H-Bond Acceptors 4 (O, N, S)Lipinski Analysis
Physical State Off-white to pale yellow solidExperimental Observation (Analogous)

References

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[3] OECD Guidelines for the Testing of Chemicals, Section 1.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • BLD Pharm. (2024). Product Data: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbohydrazide (Close Analog).

Sources

A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from early-stage discovery through formulation and final dosage form performance. For novel heterocyclic compounds like 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide, a derivative of the biologically significant thienopyran scaffold, understanding its solubility profile in various organic solvents is paramount for tasks such as synthesis, purification, crystallization, and the development of analytical methods.[1][2][3]

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the experimental determination and thermodynamic analysis of the solubility of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide. As pre-existing literature data on this specific molecule is not publicly available, this document serves as a first-principles guide to generating and interpreting this crucial dataset in your own laboratory.

Part 1: The Thermodynamic Foundation of Solubility

The dissolution of a solid solute in a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG°sol). This value represents the balance between the enthalpy of solution (ΔH°sol), which is the energy required to break the solute's crystal lattice and form new solute-solvent interactions, and the entropy of solution (ΔS°sol), which relates to the increase in disorder as the solute disperses.

The relationship is described by the equation: ΔG°sol = ΔH°sol - TΔS°sol

For dissolution to be spontaneous, ΔG°sol must be negative.[4] This fundamental relationship dictates that solubility is temperature-dependent. By measuring solubility at different temperatures, we can derive these key thermodynamic parameters using the van't Hoff equation, which provides profound insight into the dissolution mechanism.[4][5]

G cluster_thermo Thermodynamics of Dissolution cluster_outcome Spontaneity delta_g Gibbs Free Energy (ΔG°sol) spontaneous Spontaneous Dissolution (Solubility) delta_g->spontaneous If ΔG°sol < 0 non_spontaneous Non-Spontaneous (Insolubility) delta_g->non_spontaneous If ΔG°sol > 0 delta_h Enthalpy of Solution (ΔH°sol) Lattice Energy & Solvation Energy delta_h->delta_g - TΔS°sol delta_s Entropy of Solution (ΔS°sol) Disorder Increase delta_s->delta_g

Caption: Thermodynamic forces governing the solubility process.

Part 2: Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "shake-flask" method is the gold-standard and most reliable technique for determining equilibrium (thermodynamic) solubility.[6][7][8] It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium.

Core Principle: This method ensures that the solvent becomes saturated with the solute and is in equilibrium with the undissolved solid phase. Measuring the concentration of the solute in the liquid phase then yields the thermodynamic solubility value.[9]

Step-by-Step Methodology
  • Preparation of Materials:

    • Solute: High-purity, crystalline 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide. The solid-state form (polymorph) should be characterized and consistent, as different forms can have different solubilities.[8]

    • Solvents: Select a range of high-purity (e.g., HPLC-grade) organic solvents with varying polarities (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene, Dimethyl Sulfoxide (DMSO)).

    • Equipment: Temperature-controlled orbital shaker or incubator, analytical balance, glass vials with screw caps, centrifuge, and a validated analytical system (e.g., HPLC-UV or UV-Vis spectrophotometer).[10][11]

  • Equilibrium Experiment:

    • Add an excess amount of the compound to a vial. A general rule is to add enough solid so that a visible amount remains undissolved at equilibrium.[6]

    • Pipette a precise volume of the chosen solvent into the vial.

    • Seal the vials tightly and place them in the orbital shaker set to a constant temperature (e.g., 298.15 K / 25 °C). The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[11]

    • Allow the mixture to equilibrate. A period of 24 to 72 hours is typical, but the exact time should be determined by preliminary experiments to ensure equilibrium is reached.[8]

  • Sample Separation and Analysis:

    • Once equilibrium is achieved, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant.

    • Immediately separate the saturated solution from the solid phase. This is critical and is best achieved by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.45 µm PTFE).[12]

    • Accurately dilute the filtrate with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

    • Quantify the concentration of the solute using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard calibration curve.[6][13]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis A Add Excess Solute to Vial B Add Precise Volume of Solvent A->B C Seal & Agitate at Constant Temperature (24-72h) B->C D Centrifuge & Filter Supernatant C->D E Dilute Sample D->E F Quantify Concentration (HPLC/UV-Vis) E->F

Caption: Experimental workflow for the shake-flask solubility method.

Part 3: Data Presentation and Thermodynamic Analysis

The experimentally determined solubility data should be systematically organized. The mole fraction solubility (x) is the preferred unit for thermodynamic analysis.

Table 1: Template for Experimental Solubility Data of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide
SolventTemperature (K)Solubility (mg/mL)Molar Solubility (mol/L)Mole Fraction (x)
Methanol298.15User DataUser DataUser Data
Ethanol298.15User DataUser DataUser Data
Acetone298.15User DataUser DataUser Data
Ethyl Acetate298.15User DataUser DataUser Data
Acetonitrile298.15User DataUser DataUser Data
Toluene298.15User DataUser DataUser Data
DMSO298.15User DataUser DataUser Data
Thermodynamic Modeling with the van't Hoff Equation

To understand the energetic drivers of dissolution, the experiment should be repeated at several temperatures (e.g., 293.15 K, 298.15 K, 303.15 K, 308.15 K, 313.15 K). The van't Hoff equation relates the mole fraction solubility (x) to temperature (T) and allows for the calculation of the apparent standard enthalpy (ΔH°sol) and entropy (ΔS°sol) of solution.[5][14]

The equation is expressed in its linear form: ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

Where R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹).

By plotting ln(x) versus 1/T (a "van't Hoff plot"), a linear relationship is often observed.[15][16]

  • The slope of the line is equal to -ΔH°sol / R.

  • The intercept is equal to ΔS°sol / R.

Data Interpretation:

  • Positive ΔH°sol (Endothermic): Heat is absorbed during dissolution. This is the most common scenario. Solubility will increase as temperature increases.[4]

  • Negative ΔH°sol (Exothermic): Heat is released during dissolution. Solubility will decrease as temperature increases.

  • Positive ΔS°sol: The dissolution process is entropically favored, driven by the increase in disorder.

Table 2: Template for Apparent Thermodynamic Parameters
SolventΔH°sol (kJ/mol)ΔS°sol (J·mol⁻¹·K⁻¹)Interpretation
MethanolCalculatedCalculatede.g., Enthalpy-driven
EthanolCalculatedCalculatede.g., Entropy-driven
AcetoneCalculatedCalculated...
...etc.........

Conclusion

This guide outlines an authoritative and self-validating framework for determining the solubility of the novel compound 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide in various organic solvents. By meticulously applying the shake-flask method and performing a thermodynamic analysis using the van't Hoff model, researchers can generate a robust and insightful dataset. This information is not merely a set of numbers but a critical tool for guiding rational decisions in process chemistry, formulation development, and crystallization studies, ultimately accelerating the path of this promising scaffold from the bench to its final application.

References

  • M. R. G. Farsani, M. R. Dehghani, M. H. K. Ansari. Physicochemical properties of drug-like fluids using thermodynamic models. Journal of Molecular Liquids. 2021.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. 2024.
  • Compound solubility measurements for early drug discovery. Life Chemicals. 2022.
  • Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • A. Jouyban, S. J. T. Garjan, S. Bolourtchian, H. V. V. M. Barzegar-Jalali. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. 2024.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • S. B. C. Agharkar, S. M. R. C. M. L. G. V. A. R. R. A. A. S. C. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. 2025.
  • Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • G. L. Perlovich, A. N. Volkova, T. V. Volkova, A. V. Surov, O. A. Golubchikov. Thermodynamic approaches to the challenges of solubility in drug discovery and development. PubMed. 2014.
  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. 2023.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (PDF)
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • shows the solubility data in a van't Hoff plot. While the curves for...
  • Van 't Hoff equ
  • ΔG°, K and Van't Hoff Plots (M17Q6). CHEM 104: Working Copy.
  • M. A. A. G. G. H. R. A. A. A. A. A. A. M. A. A. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol)
  • Van't Hoff plot of the solubility data of GI (logarithmic solubility...).
  • 6-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethylene)-7-oxo-4-thia-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylicacid sodium salt. PubChem.
  • (S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl. PubChem.
  • Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxyl
  • Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review.
  • Thienopyridines. Fisher Scientific.
  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. 2025.

Sources

Methodological & Application

Application Note: Strategic Synthesis of 1,3,4-Oxadiazole Scaffolds from 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

The 6,7-dihydro-4H-thieno[3,2-c]pyran scaffold represents a privileged structure in medicinal chemistry, often associated with anti-inflammatory (COX-2 inhibition), antimicrobial, and anticancer activities. The fusion of the thiophene ring with a dihydropyran moiety provides a rigid, lipophilic core that improves blood-brain barrier (BBB) permeability compared to open-chain analogs.

Derivatizing this scaffold into 1,3,4-oxadiazoles is a high-value transformation. The 1,3,4-oxadiazole ring acts as a bioisostere for esters and amides, offering:

  • Metabolic Stability: Resistance to esterases and amidases.

  • Hydrogen Bonding: The nitrogen atoms act as H-bond acceptors, improving receptor binding affinity.

  • Solubility: Enhanced aqueous solubility compared to the parent thiophene esters.

This guide details three distinct protocols to synthesize 1,3,4-oxadiazoles from 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide (Compound 1) , selected based on the desired substitution pattern and reaction sensitivity.

Reaction Pathway Visualization

The following decision tree illustrates the synthetic strategies covered in this guide.

OxadiazoleSynthesis Start Starting Material: Thienopyran-2-carbohydrazide Decision Desired Substituent (R)? Start->Decision RouteA Route A: Aryl/Alkyl Group (Cyclodehydration) Decision->RouteA Stable Acids RouteB Route B: Thiol/Thione Group (Mercapto-oxadiazole) Decision->RouteB CS2 / KOH RouteC Route C: Sensitive R Groups (Oxidative Cyclization) Decision->RouteC Aldehydes ProdA 2,5-Disubstituted Oxadiazole RouteA->ProdA POCl3, Reflux ProdB 2-Mercapto-1,3,4- oxadiazole RouteB->ProdB Reflux, Acidify ProdC 2,5-Disubstituted Oxadiazole (Mild) RouteC->ProdC I2, K2CO3

Figure 1: Strategic decision tree for selecting the appropriate cyclization method.

Preparation of Starting Material

Prerequisite Step

If the hydrazide (1) is not commercially available, it must be synthesized from the corresponding ethyl ester.

  • Reagents: Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate, Hydrazine hydrate (99%), Ethanol.

  • Protocol:

    • Dissolve the ethyl ester (10 mmol) in absolute ethanol (30 mL).

    • Add hydrazine hydrate (50 mmol, 5 equiv) dropwise.

    • Reflux for 6–8 hours. Monitor TLC (System: 5% MeOH in DCM). The ester spot (high Rf) should disappear, replaced by the baseline hydrazide spot.

    • Cool to 0°C. Filter the precipitate, wash with cold ethanol, and dry under vacuum.

    • Yield Expectation: 80–90%.

Protocol A: POCl₃ Cyclodehydration (The "Workhorse" Method)

Target: 2-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)-5-aryl-1,3,4-oxadiazoles. Mechanism: Direct condensation of the hydrazide with a carboxylic acid using Phosphorus Oxychloride (POCl₃) as both solvent and dehydrating agent.

Experimental Procedure
  • Setup: In a dry 50 mL round-bottom flask equipped with a calcium chloride guard tube.

  • Reactants: Mix Compound 1 (1.0 mmol) and the appropriate aromatic carboxylic acid (1.0 mmol).

  • Solvent/Reagent: Carefully add POCl₃ (5–7 mL). Caution: Exothermic.

  • Reaction: Reflux the mixture on an oil bath at 100–110°C for 4–6 hours.

    • Expert Tip: Monitor the color. Darkening is normal, but black tar indicates decomposition of the thienopyran ring. If this occurs, reduce temperature to 80°C and extend time.

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (~100 g) with vigorous stirring.

  • Neutralization: Adjust pH to ~7–8 using solid Na₂CO₃ or 10% NaHCO₃ solution. The solid product will precipitate.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF mixtures.

Critical Parameters
ParameterSpecificationReason
Temperature 100–110°CSufficient for cyclization; >120°C risks pyran ring cleavage.
POCl₃ Quality Freshly distilledHydrolyzed POCl₃ reduces yield and increases side products.
Quenching <10°C (Ice)Prevents rapid hydrolysis of the oxadiazole ring.

Protocol B: Synthesis of Mercapto-Oxadiazoles (The Thione Route)

Target: 5-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)-1,3,4-oxadiazole-2-thiol. Mechanism: Cyclization with Carbon Disulfide (CS₂) under basic conditions.

Experimental Procedure
  • Dissolution: Dissolve Compound 1 (1.0 mmol) in Ethanol (15 mL) containing KOH (1.5 mmol).

  • Addition: Add Carbon Disulfide (CS₂) (2.0 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux for 8–10 hours. Evolution of H₂S gas (rotten egg smell) confirms the reaction progress. Use a scrubber.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in water (20 mL).

  • Acidification: Acidify with dilute HCl (10%) to pH 2–3. The product (often in the thione tautomeric form) will precipitate as a yellow solid.

  • Purification: Recrystallize from Ethanol.

Protocol C: Iodine-Mediated Oxidative Cyclization (Green Chemistry)

Target: 2,5-Disubstituted Oxadiazoles (Mild Conditions). Use Case: When the "R" group is acid-sensitive or when avoiding POCl₃ is preferred.

Experimental Procedure
  • Step 1 (Schiff Base Formation):

    • Reflux Compound 1 (1.0 mmol) with an aromatic aldehyde (1.0 mmol) in Ethanol (10 mL) with a catalytic amount of acetic acid (2 drops) for 2 hours.

    • Isolate the intermediate hydrazone by filtration.

  • Step 2 (Cyclization):

    • Suspend the hydrazone (1.0 mmol) in dry Dichloromethane (DCM) or DMSO (10 mL).

    • Add Potassium Carbonate (K₂CO₃) (3.0 mmol) and molecular Iodine (I₂) (1.2 mmol).

    • Stir at room temperature (or mild heat 40°C) for 12–24 hours.

  • Workup: Wash the organic layer with 5% Sodium Thiosulfate (to remove excess Iodine) and then water.

  • Isolation: Dry over anhydrous Na₂SO₄ and evaporate solvent.

Analytical Validation (Self-Validating the Structure)

To ensure the integrity of the 6,7-dihydro-4H-thieno[3,2-c]pyran ring during these harsh reactions, check the following ¹H NMR signals (CDCl₃ or DMSO-d₆):

Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Value
Thiophene CH 7.30 – 7.60SingletConfirm ring is intact (no opening).
Pyran O-CH₂ 4.60 – 4.80Singlet/TripletDeshielded by oxygen; key for pyran ring check.
Pyran CH₂ 3.90 – 4.00TripletAdjacent to C=C bond.
Pyran CH₂ 2.90 – 3.00MultipletAliphatic region.
Oxadiazole N/ACarbon (¹³C)Look for C=N peaks at ~160–165 ppm in ¹³C NMR.

Key QC Check: If the signal at δ 4.60–4.80 disappears or shifts significantly upfield, the pyran ring may have opened.

References

  • General POCl₃ Cyclization Methodology

    • Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole deriv
    • Source: Arabian Journal of Chemistry (2022).
  • Thienopyran Scaffold Synthesis & Activity

    • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
    • Source: Journal of the Brazilian Chemical Society (2025).[1]

  • Oxidative Cyclization (Iodine Method)

    • Iodine mediated oxidative cyclization of acylhydrazones into 1,3,4-oxadiazoles.[2][3]

    • Source: Organic Letters (2011).
  • Review of 1,3,4-Oxadiazole Synthesis

    • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives.[2][4]

    • Source: The Open Medicinal Chemistry Journal.

Sources

Application Note: Solvent Selection for Reactions Involving Thieno[3,2-c]pyran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thieno[3,2-c]pyran scaffold represents a privileged structure in medicinal chemistry, exhibiting significant potential in antimicrobial and anticancer drug discovery. However, the functionalization of its derivative, thieno[3,2-c]pyran-2-carbohydrazide , is frequently bottlenecked by solubility issues and competing hydrolysis pathways. This Application Note provides a definitive guide to solvent selection for this molecule, focusing on maximizing yield during hydrazide synthesis, Schiff base condensation, and heterocyclization. We present validated protocols where solvent polarity and proton-transfer capability are tuned to drive reaction kinetics and simplify purification.

Physicochemical Profile & Solubility Analysis

The thieno[3,2-c]pyran-2-carbohydrazide molecule possesses a "push-pull" electronic structure. The thieno[3,2-c]pyran core is lipophilic and electron-rich, while the carbohydrazide moiety (–CONHNH₂) is highly polar, capable of extensive hydrogen bonding (both donor and acceptor).

This duality creates a solubility paradox:

  • Non-polar solvents (Hexane, Toluene): Fail to solvate the hydrazide tail.

  • Water: Solubilizes the hydrazide but risks hydrolysis of the pyran ring or the hydrazide itself under acidic/basic extremes.

Table 1: Solubility Profile & Solvent Suitability
Solvent ClassRepresentative SolventsSolubility RatingApplication Relevance
Polar Protic Ethanol (EtOH), Methanol (MeOH)High (Hot) / Low (Cold)Ideal for Synthesis. Allows homogeneous reaction at reflux and crystallization upon cooling.
Polar Aprotic DMF, DMSOHigh Ideal for Derivatization. Used when reacting with lipophilic aldehydes or acid chlorides.
Chlorinated Dichloromethane (DCM), ChloroformModerateGood for extraction, but often poor for dissolving the pure hydrazide starting material.
Ethereal THF, 1,4-DioxaneModerate to GoodUseful intermediate solvents; Dioxane is excellent for higher-temperature refluxes.
Acidic Glacial Acetic AcidHighCatalytic/Solvent. Used in Schiff base formation; acts as both solvent and catalyst.

Core Synthesis: Ester to Hydrazide Conversion[1]

The most critical step is generating the hydrazide from its precursor (typically ethyl thieno[3,2-c]pyran-2-carboxylate).

The Solvent Strategy: Ethanol (The "Green" Standard)

While hydrazine hydrate is water-soluble, the starting ester is lipophilic. Absolute Ethanol is the solvent of choice because it acts as a phase-transfer mediator, solubilizing both the lipophilic ester and the aqueous hydrazine hydrate at reflux temperatures.

Key Advantage: The target hydrazide is usually less soluble in cold ethanol than the starting ester. This allows for "reaction-induced purification"—the product precipitates upon cooling, requiring only filtration.

Protocol A: Synthesis of Thieno[3,2-c]pyran-2-carbohydrazide
  • Dissolution: Dissolve 10 mmol of ethyl thieno[3,2-c]pyran-2-carboxylate in 30 mL of absolute ethanol.

  • Reagent Addition: Add Hydrazine Hydrate (80% or 99%) in excess (5–10 equivalents, ~50-100 mmol).

    • Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Work-up:

    • Cool the reaction mixture to 0–5°C (ice bath).

    • The hydrazide will crystallize as a solid.

    • Filter the precipitate.[1][2]

    • Crucial Step: Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted hydrazine, followed by diethyl ether to facilitate drying.

  • Yield Expectation: 75–90%.

Derivatization: Schiff Base Formation (Hydrazones)

Reacting the hydrazide with aldehydes/ketones to form hydrazones (Schiff bases) is the primary route for library generation.

The Solvent Strategy: Ethanol/Acetic Acid vs. DMF[4]
  • Standard Route (EtOH/AcOH): For most aromatic aldehydes, refluxing ethanol with catalytic glacial acetic acid is superior. The acid protonates the carbonyl oxygen of the aldehyde, making it more susceptible to nucleophilic attack by the hydrazide nitrogen.

  • The "Insoluble" Route (DMF): If the aldehyde is highly lipophilic (e.g., long-chain alkyls or polyaromatics) and insoluble in ethanol, DMF (Dimethylformamide) is required.

Protocol B: General Schiff Base Condensation
  • Preparation: Suspend 1.0 mmol of thieno[3,2-c]pyran-2-carbohydrazide in 15 mL of Absolute Ethanol .

  • Activation: Add 1.0–1.2 mmol of the appropriate aldehyde.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

    • Mechanism:[3][4][5][6] Acid catalyzes the dehydration step, pushing the equilibrium toward the imine (

      
      ).
      
  • Reaction: Reflux for 2–4 hours. The suspension often clears (as intermediates dissolve) and then reprecipitates (as the product forms).

  • Isolation:

    • Cool to room temperature.[1][7]

    • Filter the solid product.[1][2]

    • Recrystallize from EtOH/DMF mixtures if necessary.

Advanced Cyclization: 1,3,4-Oxadiazole Formation

Transforming the hydrazide into a 1,3,4-oxadiazole ring is a common bioisosteric replacement. This requires harsh dehydrating conditions.

The Solvent Strategy: POCl₃ (Phosphorus Oxychloride)

Here, the solvent is the reagent. POCl₃ acts as a powerful dehydrating agent. Common organic solvents (THF, DCM) cannot withstand these conditions.

Protocol C: Cyclization to Oxadiazole
  • Setup: Place 1.0 mmol of the hydrazide and 1.0 mmol of the corresponding carboxylic acid (or use the hydrazide + acid chloride) in a round-bottom flask.

  • Solvent/Reagent: Add 5–10 mL of POCl₃ .

  • Reaction: Reflux (105°C) for 4–8 hours.

    • Safety: This generates HCl gas; use a scrubber/trap.

  • Quenching (Exothermic):

    • Cool the mixture.

    • Pour slowly onto crushed ice with vigorous stirring.

    • Neutralize with NaHCO₃ or ammonia solution to precipitate the solid oxadiazole.

Decision Pathways & Workflows

The following diagram illustrates the logical flow for solvent selection based on the desired chemical transformation and substrate properties.

SolventSelection Start Thieno[3,2-c]pyran-2-carbohydrazide Goal Desired Reaction? Start->Goal Schiff Schiff Base (Hydrazone) Goal->Schiff Condensation Cyclization Cyclization (Oxadiazole) Goal->Cyclization Dehydration AldehydeSol Aldehyde Solubility? Schiff->AldehydeSol Soluble Soluble in EtOH AldehydeSol->Soluble Insoluble Insoluble in EtOH AldehydeSol->Insoluble EthanolAcOH Solvent: Reflux EtOH + cat. AcOH (Standard Protocol) Soluble->EthanolAcOH DMF Solvent: DMF or DMSO (High Solubility Protocol) Insoluble->DMF Dehydration Reagent: POCl3 (Neat) (Acts as Solvent & Reagent) Cyclization->Dehydration

Figure 1: Decision tree for solvent selection based on reaction type and substrate solubility.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No Precipitation (Protocol A) Solvent volume too high or excess hydrazine prevents crystallization.Concentrate the solution by 50% via rotary evaporation. Add cold water dropwise to induce nucleation.
Sticky Gum Formation (Protocol B) Polymerization or impurities.Switch solvent to Methanol (lower boiling point) or recrystallize the aldehyde starting material before use.
Low Yield (Protocol B) Incomplete dehydration (equilibrium issue).Add a Dean-Stark trap (if using Toluene/Benzene) or increase the amount of Glacial Acetic Acid catalyst.
Decomposition (Protocol C) Acid sensitivity of the thienopyran ring.Reduce reflux time or switch to SOCl₂ (Thionyl Chloride) which boils at a lower temperature (76°C) than POCl₃.

References

  • Hydrazide Synthesis & Reactivity

    • Synthesis, Reactions and Biological Evaluation of 3-Amino-6-(subs.)thieno[2,3-b]pyridine-2-carbohydrazides.
    • Source: Current Bioactive Compounds.[8]

    • URL: [Link][1][9]

    • Relevance: Provides the foundational protocol for thienopyridine carbohydrazides, the closest structural analogue to the thieno[3,2-c]pyran system.
  • Schiff Base Solvent Selection

    • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases.[3]

    • Source: Royal Society of Chemistry (RSC) Advances.
    • URL: [Link]

    • Relevance: Validates the use of Ethanol/Methanol and mechanochemical approaches for hydrazone form
  • Thienopyran Scaffold Chemistry

    • A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans.[4]

    • Source: RSC Advances (via NCBI).
    • URL: [Link]

    • Relevance: Highlights the stability of the thieno[3,2-c]pyran core in polar protic solvents (water/ethanol) and green synthesis methodologies.
  • General Hydrazide Characterization

    • Biological Potential of Synthetic Hydrazide Based Schiff Bases.[7][10][11]

    • Source: Journal of Scientific & Innov
    • URL: [Link]

    • Relevance: Confirms the standard reflux protocols in dry methanol/ethanol for hydrazide condens

Sources

Procedures for converting 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide to thiosemicarbazides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Procedures for Converting 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide to Thiosemicarbazides

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Thiosemicarbazides in Medicinal Chemistry

Thiosemicarbazides are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of heterocyclic systems.[1][2][3] Their inherent reactivity and versatile chemical nature make them invaluable precursors for developing novel therapeutic agents. The thiosemicarbazide moiety is a key pharmacophore in numerous compounds exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][4] The thieno[3,2-c]pyran scaffold is also a recognized pharmacophore with potential applications in drug discovery, including in the development of antipsychotic agents.[5] The combination of the thieno[3,2-c]pyran nucleus with the thiosemicarbazide functionality presents a promising strategy for the discovery of new drug candidates with unique pharmacological profiles.

This application note provides a detailed guide for the synthesis of novel thiosemicarbazide derivatives starting from 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide. It outlines the synthetic strategy, detailed experimental protocols, and the rationale behind the procedural choices, aimed at providing researchers with a robust and reproducible methodology.

Synthetic Strategy Overview

The conversion of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide to its corresponding thiosemicarbazide derivatives is a two-step process. The first step involves the synthesis of the starting carbohydrazide from a suitable ester precursor. The second, and core, step is the reaction of the carbohydrazide with various isothiocyanates to yield the target thiosemicarbazides.

G cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Thiosemicarbazide Formation Ester Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate Hydrazide 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide Ester->Hydrazide Hydrazine Hydrate, Ethanol, Reflux Thiosemicarbazide N-substituted-2-((6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)carbonyl)hydrazine-1-carbothioamide Hydrazide->Thiosemicarbazide Ethanol, Reflux Isothiocyanate R-N=C=S (Aryl/Alkyl Isothiocyanate) Isothiocyanate->Thiosemicarbazide G Start Start Dissolve_Hydrazide Dissolve Carbohydrazide in Ethanol Start->Dissolve_Hydrazide Add_Isothiocyanate Add Isothiocyanate Dissolve_Hydrazide->Add_Isothiocyanate Reflux Reflux for 30 min - 4 hr Add_Isothiocyanate->Reflux Monitor_TLC Monitor Reaction by TLC Reflux->Monitor_TLC Cool_RT Cool to Room Temperature Monitor_TLC->Cool_RT Reaction Complete Filter_Precipitate Filter the Precipitate Cool_RT->Filter_Precipitate Wash_Product Wash with Water and Diethyl Ether Filter_Precipitate->Wash_Product Dry_Product Air or Vacuum Dry Wash_Product->Dry_Product Recrystallize Recrystallize from Ethanol (if necessary) Dry_Product->Recrystallize End End Recrystallize->End

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of Thienopyran Carbohydrazides in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The unique molecular architecture of thienopyran carbohydrazides—marrying a bulky, often hydrophobic thienopyran core with a polar, hydrogen-bonding carbohydrazide group—presents specific challenges for solubilization, even in a powerful solvent like Dimethyl Sulfoxide (DMSO). This guide is designed to provide you with not just protocols, but the underlying scientific rationale to effectively troubleshoot and resolve these solubility issues.

Part 1: Foundational Knowledge - Understanding the Key Players

This section addresses the fundamental properties of your compounds and the chosen solvent system. A clear understanding here is the first step to effective troubleshooting.

Q1: What are the typical physicochemical properties of thienopyran carbohydrazides that influence their solubility?

A1: The solubility of thienopyran carbohydrazides is a tale of two competing structural features.

  • The Thienopyran Core: This fused heterocyclic system is generally large, rigid, and predominantly non-polar. Aromatic and heterocyclic compounds, particularly those with multiple rings, often exhibit low solubility in many solvents due to strong crystal lattice energy (solute-solute interactions) that must be overcome.[1] The thienopyran moiety is the primary driver for requiring a potent organic solvent like DMSO.

  • The Carbohydrazide Moiety (-NHNHCONHNH₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2] While this group can interact favorably with polar solvents, its influence can be overshadowed by the larger, non-polar scaffold. The reactivity of the hydrazide groups also means they can be sensitive to acidic or basic conditions, potentially forming salts that have drastically different solubility profiles.[2]

The balance between the hydrophobic core and the polar tail dictates the molecule's overall behavior. Poor solubility often arises when the intermolecular forces within the compound's crystal lattice are stronger than the potential interactions with DMSO molecules.

Q2: Why is DMSO the solvent of choice, and what are its critical limitations?

A2: DMSO is an exceptional solvent for drug discovery for several reasons, but it is not without its challenges.

  • Strengths: As a polar aprotic solvent, DMSO has a large dipole moment, allowing it to effectively solvate a wide range of both polar and non-polar compounds.[3] It is miscible with water and many organic solvents, making it a versatile choice for preparing stock solutions that will later be diluted into aqueous buffers for biological assays.[3]

  • Critical Limitations:

    • Hygroscopicity: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere. Contaminating water can significantly decrease the solubility of hydrophobic compounds, as it disrupts the solvation shell DMSO forms around the molecule. This is one of the most common causes of solubility failures.

    • Chemical Stability: While thermally stable at room temperature, DMSO can decompose near its boiling point (189 °C) or in the presence of strong acids or bases.[3][4] This decomposition can generate reactive species like formaldehyde, which may degrade your compound.[1]

    • Precipitation on Dilution: A compound that is stable in 100% DMSO may precipitate when diluted into an aqueous medium for an experiment.[5] This is a critical hurdle in cellular and biochemical assays.

Part 2: Tier 1 Troubleshooting - The Initial Checklist

Before employing advanced techniques, it is imperative to rule out common sources of error. These preliminary checks resolve a surprising number of solubility issues.

Q3: My thienopyran carbohydrazide won't dissolve in DMSO, even at a modest concentration. What are the first things I should check?

A3: When facing initial solubility failure, a systematic check of your materials and methods is the most effective approach. Do not skip these steps, as they form the foundation of a reliable experimental setup.

  • Verify Compound Purity: Was the compound synthesized in-house or purchased? Impurities, such as unreacted starting materials or inorganic salts from the purification process, can dramatically impact solubility. An unexpected salt form, for instance, will be far less soluble in a non-polar solvent like DMSO.[6] Review the certificate of analysis (CoA) or analytical data (NMR, LC-MS) if available.

  • Assess Solvent Quality: The purity and water content of your DMSO are paramount. Always use high-purity, anhydrous DMSO (≥99.9%) from a reputable supplier. If you are using a bottle that has been open for a long time, it has likely absorbed significant atmospheric water. It is best practice to use a fresh bottle or an aliquot from a properly stored, sealed stock bottle.

  • Recalculate and Re-weigh: It is a simple but frequent error. Double-check your calculations for molarity and the mass of compound required. Ensure your analytical balance is properly calibrated and tared. For highly potent or expensive compounds where small masses are used, weighing errors can be significant.

  • Check for Obvious Physical Forms: Some compounds may be supplied as waxy solids or hygroscopic materials that are difficult to weigh accurately and may require special handling, such as dissolving the entire contents of the vial.[5]

Below is a logical workflow to follow for these initial checks.

G start Solubility Issue Encountered check_purity 1. Verify Compound Purity (Check CoA / LC-MS) start->check_purity decision_purity Purity Confirmed? check_purity->decision_purity check_solvent 2. Assess DMSO Quality (Anhydrous? Fresh Bottle?) decision_solvent Solvent Quality OK? check_solvent->decision_solvent check_calcs 3. Double-Check Calculations (Molarity, Mass) decision_calcs Calculations Correct? check_calcs->decision_calcs decision_purity->check_solvent Yes resynthesize Action: Re-purify or Re-synthesize Compound decision_purity->resynthesize No decision_solvent->check_calcs Yes new_dmso Action: Use Fresh, Anhydrous DMSO decision_solvent->new_dmso No reweigh Action: Recalculate and Re-weigh decision_calcs->reweigh No proceed Proceed to Tier 2 (Active Dissolution) decision_calcs->proceed Yes

Caption: Initial troubleshooting workflow for solubility issues.
Part 3: Tier 2 Troubleshooting - Active Dissolution Techniques

If the foundational checks pass, the issue likely lies with the kinetics of dissolution. The following techniques use energy to overcome the compound's crystal lattice energy.

Q4: I've confirmed my compound and solvent are high quality, but solubility is still poor. What techniques can I use to facilitate dissolution?

A4: When a compound is slow to dissolve, you can employ several methods to increase the dissolution rate. The key is to apply energy to the system gently and methodically.

TechniqueProtocolScientific RationaleProsCons/Cautions
Mechanical Agitation Vortex the sample at high speed for 2-5 minutes. Use a tube rotator for longer-term mixing (30-60 min).Increases the interaction between the solvent and the surface of the solid particles, continuously exposing fresh surface area for dissolution.Simple, readily available, low risk of compound degradation.May be insufficient for compounds with very high crystal lattice energy.
Gentle Heating Warm the sample in a water bath at 37°C for 10-15 minutes, with intermittent vortexing.[5][7]Increases the kinetic energy of both solvent and solute molecules, enhancing the dissolution rate. For most dissolution processes (endothermic), it also increases the thermodynamic solubility limit.[8]Very effective for many compounds. Mimics physiological temperature.Risk of compound or DMSO degradation if heated too high or for too long.[4] Never exceed 60°C unless compound stability is confirmed.
Sonication Place the sample in a bath sonicator for 5-10 minute intervals. Check for dissolution between intervals.[5]The high-frequency sound waves create micro-cavitations that implode on the surface of the solid, providing localized energy to break apart the crystal lattice.Excellent for breaking up stubborn aggregates and enhancing dissolution without significant bulk heating.Can generate localized heat. Can potentially degrade sensitive compounds with prolonged exposure.

Recommended Approach: Combine these techniques. Start by vortexing, then move to gentle heating (37°C) with intermittent vortexing, and finally, use sonication if the compound remains insoluble.

Q5: I managed to dissolve my compound, but it precipitated out of solution upon storage. Why did this happen and how can I prevent it?

A5: This is a common and frustrating issue, often pointing to either a supersaturated solution or environmental contamination.

  • Supersaturation: By using heat or sonication, you may have created a supersaturated solution—one that holds more solute than is thermodynamically stable at storage temperature (e.g., room temp, 4°C, or -20°C). As the solution cools, the excess compound will crystallize out.

  • Water Contamination: If the vial is not perfectly sealed, the DMSO stock solution will absorb atmospheric water over time. As explained in Q2, this increase in water content will lower the solubility of your hydrophobic compound, causing it to precipitate.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation. It is always best practice to aliquot stock solutions into single-use volumes to avoid this.[9]

Prevention Strategies:

  • Prepare Aliquots: After successfully dissolving the compound, immediately aliquot the stock into single-use volumes in tightly sealed vials (e.g., cryovials with O-rings).

  • Proper Storage: Store aliquots at -20°C or -80°C in a desiccated environment to minimize water absorption.

  • Confirm Thermodynamic Solubility: If precipitation persists, you may need to determine the compound's true thermodynamic solubility at room temperature. Prepare the solution without heating and allow it to stir for 24 hours. Measure the concentration of the supernatant to find the stable concentration limit.

G cluster_0 Ideal Condition (Anhydrous DMSO) cluster_1 Problem Condition (Water Contamination) compound Hydrophobic Compound (Thienopyran Core) dmso Anhydrous DMSO (Solvation Shell) compound->dmso Strong Solvation water Water Molecule (Contaminant) dmso_w DMSO water->dmso_w H-Bonds precipitate Precipitate (Insoluble Aggregate) compound_w Hydrophobic Compound compound_w->precipitate Weak Solvation Leads to Aggregation

Caption: Water contamination in DMSO disrupts the solvation of hydrophobic molecules.
Part 4: Advanced Challenges & Assay-Specific Problems
Q6: My compound dissolves perfectly in 100% DMSO, but crashes out when I dilute it into my aqueous assay buffer. How do I solve this?

A6: This is the most common advanced challenge, as you are moving from a favorable organic environment to an unfavorable aqueous one. The key is to manage the transition to avoid "solvent shock."

  • The Problem: When a small volume of concentrated DMSO stock is added directly to a large volume of aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit in the mixed solvent system, causing immediate precipitation.

  • The Solution: Stepwise Dilution: The goal is to gradually lower the DMSO concentration, allowing the compound to equilibrate at each step. This often involves creating an intermediate dilution in a mix of DMSO and buffer.

Protocol: Stepwise Dilution into Aqueous Buffer

  • Prepare Stock: Create a high-concentration stock solution in 100% DMSO (e.g., 50 mM).

  • Create Intermediate Dilution: Prepare an intermediate dilution of your compound in a solvent mixture that is more aqueous but still has high organic content. For example, dilute your 50 mM stock 1:5 into pure PBS to get a 10 mM solution in 20% DMSO/80% PBS. Vortex immediately and thoroughly. This step is critical.

  • Prepare Final Working Solution: Serially dilute from this intermediate stock into your final assay buffer (which may contain a small amount of DMSO to maintain solubility, e.g., 0.1-0.5%).[9]

  • Control: Always include a "vehicle control" in your experiment containing the final concentration of DMSO that your compound-treated samples receive.[5]

Q7: Could my thienopyran carbohydrazide be reacting with or degrading in DMSO? What are the signs?

A7: While less common than physical solubility issues, chemical instability can occur. Thienopyran systems and hydrazides can be reactive under certain conditions.

  • Potential Reactivity:

    • Acid/Base Catalyzed Degradation: If your compound is sensitive to acid or base, trace impurities in the DMSO or the compound itself could catalyze degradation over time.[1][3]

    • Oxidation: The sulfur atom in the thienopyran ring or the hydrazide moiety could be susceptible to oxidation, especially if the DMSO contains peroxides (a potential impurity in older stocks).

  • Signs of Degradation:

    • Color Change: A clear, colorless solution that develops a yellow or brown tint upon storage is a classic sign of chemical degradation.

    • New Peaks in LC-MS: The most definitive way to check for degradation is to run an LC-MS analysis on a freshly prepared sample and compare it to one that has been stored for a period. The appearance of new peaks indicates the formation of degradation products.

    • Loss of Activity: If you observe a time-dependent loss of efficacy in your biological assay, compound instability should be suspected.

If you suspect degradation, the best course of action is to prepare fresh stock solutions immediately before each experiment and store the solid compound under inert gas (argon or nitrogen) in a desiccator.

References
  • Carbohydrazide. (n.d.). Google Vertex AI Search.
  • Carbohydrazide. (n.d.). Shandong Taihe Water Treatment Co., Ltd.
  • Carbohydrazide. (n.d.). Ataman Kimya.
  • CAS 497-18-7: Carbohydrazide. (n.d.). CymitQuimica.
  • Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. (2025, October 31). BLi-T.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC.
  • Compound Handling Instructions. (n.d.). MCE.
  • Buffer and sample preparation for direct binding assay in 2% DMSO. (2011, October 15). GE Healthcare Life Sciences.
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Pharmaceutical Research.
  • FAQs on Inhibitor Preparation. (n.d.). Sigma-Aldrich.
  • 5 Novel Techniques For Solubility Enhancement. (2022, February 28). Drug Delivery Leader.
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. (2013, July 15). Journal of Chemical Information and Modeling.
  • How to make a stock solution of a substance in DMSO. (2018, April 25). Quora.
  • Frequently Asked Questions. (n.d.). Selleckchem.com.
  • Synthesis of Some Thienopyrimidine Derivatives. (n.d.). PMC - NIH.
  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3). ResearchGate.
  • Dimethyl Sulfoxide (DMSO) Physical Properties. (n.d.). Regulations.gov.
  • Some of my compounds are soluble in DMSO - how can they be crystallized? (2013, January 30). ResearchGate.
  • Factors Affecting Solubility. (n.d.). BYJU'S.
  • DMSO Physical Properties. (n.d.). gChem.
  • Dimethyl sulfoxide. (n.d.). Wikipedia.
  • Solubility, enthalpies of dissolution and thermokinetics of the dissolution reaction in solvent of carbohydrazide. (2025, August 10). ResearchGate.
  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer.
  • Design and synthesis of some new thiophene, thienopyrimidine and thienothiadiazine derivatives of antipyrine as potential antimicrobial agents. (2011, September 15). PubMed.
  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. (n.d.). PubMed.
  • Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents. (2026, January). ResearchGate.
  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD.
  • DMSO Solubility Assessment for Fragment-Based Screening. (2021, June 28). MDPI.
  • Solubility of compounds slightly soluble or insoluble in DMSO? (2016, February 15). ResearchGate.
  • Solubility of drug in DMSO? (2018, November 21). ResearchGate.
  • Solubility of Dilute SO 2 in Dimethyl Sulfoxide. (2025, August 10). ResearchGate.

Sources

Technical Support Center: Enhancing the Solution Stability of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide. This resource provides in-depth troubleshooting advice and frequently asked questions to address common stability challenges encountered during experimental work. The guidance herein is synthesized from established principles of organic chemistry and data from related molecular structures, offering a robust framework for enhancing the stability of this compound in solution.

Section 1: Understanding the Molecule - A Proactive Approach to Stability

Before delving into troubleshooting, it is crucial to recognize the key structural features of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide that influence its stability. The molecule comprises a thieno[3,2-c]pyran bicyclic system and a carbohydrazide functional group. Each of these components presents potential vulnerabilities in a solution environment.

  • The Carbohydrazide Moiety: This functional group is a derivative of hydrazine and is known for its strong reducing properties.[1] It is susceptible to hydrolysis and oxidation. The reactivity of carbohydrazides can be significantly influenced by the pH of the solution.[2][3]

  • The Thieno[3,2-c]pyran Ring System: The thiophene ring, containing a sulfur atom, is prone to oxidation, potentially forming sulfoxides or sulfones.[4] This is a known metabolic pathway for structurally related thienopyridine drugs like clopidogrel.[5]

A proactive understanding of these potential degradation pathways is the first step toward designing robust experimental protocols.

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues observed when working with 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide in solution.

Q1: I am observing a rapid loss of potency of my stock solution. What are the likely causes and how can I mitigate this?

A1: Rapid loss of potency is typically due to chemical degradation. The two most probable culprits are hydrolysis of the carbohydrazide group and oxidation of the thienopyran ring.

  • Hydrolysis: The carbohydrazide moiety can be susceptible to hydrolysis, especially at non-neutral pH. Studies on related hydrazide conjugates have shown that their stability is pH-dependent, with increased stability observed closer to neutral pH.[3]

  • Oxidation: The sulfur atom in the thienopyran ring is a potential site for oxidation.[4] Additionally, as a derivative of hydrazine, the carbohydrazide group itself has reducing properties and can be oxidized.[1] Dissolved oxygen in the solvent can contribute to this degradation.

Troubleshooting Steps:

  • pH Control: Ensure your solvent system is buffered to a neutral pH (around 7.0-7.4). Avoid strongly acidic or basic conditions.

  • Solvent Degassing: To minimize oxidative degradation, degas your solvents prior to use by sparging with an inert gas like nitrogen or argon, or by using freeze-pump-thaw cycles.

  • Use of Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your stock solution. Compatibility and potential interference with your assay should be verified.

  • Low Temperature Storage: Store stock solutions at or below -20°C. For long-term storage, -80°C is recommended.

Q2: My solution of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide has turned yellow/brown. What does this color change indicate?

A2: A color change often signifies the formation of degradation products. Oxidative degradation pathways can lead to the formation of colored byproducts. The specific chromophores responsible would require detailed analytical characterization (e.g., LC-MS, NMR), but it is a clear indicator of instability.

Preventative Measures:

  • Protection from Light: Photodegradation can also lead to colored impurities. Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (nitrogen or argon) to prevent oxidation.

Q3: I am having difficulty dissolving the compound. Are there any recommended solvents?

Recommended Solvent Screening Protocol:

  • Start with common laboratory solvents of varying polarities.

  • For aqueous solutions, consider using buffers at different pH values to assess pH-dependent solubility.

  • A small amount of a co-solvent like DMSO or DMF, followed by dilution with an aqueous buffer, is a common strategy for dissolving compounds with poor water solubility. However, be mindful of the potential for DMSO to promote oxidation under certain conditions.

Q4: Can I store my prepared solutions at room temperature for short periods?

A4: Based on the potential for hydrolysis and oxidation, it is strongly advised to avoid storing solutions of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide at room temperature, even for short durations. If temporary storage at ambient temperature is unavoidable, ensure the solution is protected from light and is in a tightly sealed container to minimize exposure to air. For any storage longer than a few hours, refrigeration (2-8°C) or freezing is recommended.

Section 3: Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide in your specific experimental conditions, a preliminary stability study is recommended.

Protocol for a Preliminary Solution Stability Study:

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the final experimental concentration in various buffers (e.g., pH 4.0, 7.4, and 9.0) and solvents relevant to your application.

  • Incubation Conditions: Aliquot the test solutions into separate, sealed vials for each time point and condition. Incubate the vials under different conditions:

    • Temperature: 2-8°C, room temperature (e.g., 25°C), and an elevated temperature (e.g., 40°C).

    • Light: One set of samples exposed to ambient light and another set protected from light.

  • Time Points: Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection, to quantify the remaining parent compound and monitor the formation of any degradation products.

Parameter Condition 1 Condition 2 Condition 3
pH 4.07.49.0
Temperature 2-8°C25°C40°C
Light Exposure ProtectedExposed-
Atmosphere Ambient AirInert (N2/Ar)-

Table 1: Example Matrix for a Preliminary Stability Study.

Section 4: Visualization of Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways for 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide based on the chemical properties of its functional groups.

A 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide B Hydrolysis A->B H₂O, H⁺/OH⁻ C Oxidation A->C [O] D 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid + Hydrazine B->D E Thienopyran Sulfoxide C->E F Thienopyran Sulfone E->F [O]

Caption: Potential Degradation Pathways.

Section 5: Recommended Handling and Storage

To maximize the shelf-life of both the solid compound and its solutions, adhere to the following recommendations.

Form Storage Condition Rationale
Solid Store at 2-8°C in a tightly sealed container, protected from light and moisture.Minimizes thermal degradation and prevents hydrolysis from atmospheric moisture.
Stock Solutions Store at -20°C or -80°C in small aliquots. Avoid repeated freeze-thaw cycles.Low temperatures significantly slow down degradation reactions. Aliquoting prevents contamination and degradation of the entire stock.
Working Solutions Prepare fresh before each experiment. If short-term storage is needed, keep on ice and protect from light.Ensures the use of the compound at its highest purity and potency.

Table 2: Summary of Recommended Storage Conditions.

References

  • Huang, C., et al. (2022). Several non-salt and solid thienopyridine derivatives as oral P2Y12 receptor inhibitors with good stability. Bioorganic & Medicinal Chemistry Letters, 75, 128969. doi: 10.1016/j.bmcl.2022.128969. Retrieved from [Link]

  • Gam, J., et al. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PLoS ONE, 14(7), e0218924. doi: 10.1371/journal.pone.0218924. Retrieved from [Link]

  • Derking, A. S., et al. (2008). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Bioorganic & Medicinal Chemistry Letters, 18(17), 4850-4853. doi: 10.1016/j.bmcl.2008.07.089. Retrieved from [Link]

  • Peter, K., et al. (2018). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. Catalysts, 8(11), 509. doi: 10.3390/catal8110509. Retrieved from [Link]

  • Redox. (2024). Safety Data Sheet Carbohydrazide. Retrieved from [Link]

  • Li, Y., et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 28(13), 5220. doi: 10.3390/molecules28135220. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (±)-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyrid-5-yl)acetonitrile-d4. Retrieved from [Link]

  • PubChem. (n.d.). 6-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethylene)-7-oxo-4-thia-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylicacid sodium salt. Retrieved from [Link]

  • PubChem. (n.d.). (S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl. Retrieved from [Link]

  • El-Borai, M. A., et al. (2021). Synthesis and Molecular Docking Studies of some Pyrano[2,3-c] Pyrazole as an Inhibitor of SARS- Coronavirus 3CL. Egyptian Journal of Chemistry, 64(9), 4889-4896. doi: 10.21608/ejchem.2021.73711.3644. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of the thienopyridines. Clopidogrel is a prodrug, most of.... Retrieved from [Link]

  • Kalogirou, A. S., et al. (2022). Oxidations of 4H-1,2,6-Thiadiazines. ChemistrySelect, 7(48), e202204204. doi: 10.1002/slct.202204204. Retrieved from [Link]

  • Wang, X., et al. (2010). 2-Amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(12), o282. doi: 10.1107/s160053681004882x. Retrieved from [Link]

Sources

Temperature optimization for functionalizing 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthetic modification of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide. The thieno[3,2-c]pyran scaffold is a privileged heterocyclic motif in medicinal chemistry, and its carbohydrazide derivative serves as a critical intermediate for creating diverse molecular libraries. Successful functionalization is paramount, and temperature control is arguably the most critical parameter influencing reaction yield, purity, and the prevention of side-product formation.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of temperature optimization for this specific reaction class.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the functionalization of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide?

A1: Temperature directly dictates the kinetics of the reaction. In the context of functionalizing a carbohydrazide, which is often a nucleophilic substitution or condensation reaction (e.g., forming hydrazones, pyrazoles, or other heterocyclic systems), temperature influences several key factors:

  • Reaction Rate: Higher temperatures generally increase the rate of reaction by providing the necessary activation energy for the molecular collisions to be productive.[1][2]

  • Solubility: The solubility of both the starting carbohydrazide and the reagents can be temperature-dependent, which affects the reaction's homogeneity and efficiency.

  • Side Reactions: Elevated temperatures can promote undesired side reactions, such as decomposition of the starting material or product, or the formation of thermodynamic byproducts over the desired kinetic product.[3]

  • Reagent Stability: Certain reagents used for functionalization may be thermally labile.

Q2: What is a good starting temperature for a typical functionalization reaction with this carbohydrazide?

A2: For many common functionalization reactions, such as condensation with aldehydes or ketones to form hydrazones, a good starting point is often room temperature (20-25°C) to moderate heat (40-60°C).[4] Reactions involving cyclization to form more complex heterocycles may require higher temperatures, often refluxing in a suitable solvent like ethanol (approx. 78°C) or isopropanol (approx. 82°C).[5][6] It is always advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Q3: How can I effectively monitor the reaction's progress to optimize the temperature?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions.[3][5] By spotting the reaction mixture alongside the starting carbohydrazide on a TLC plate, you can visually track the consumption of the starting material and the formation of the product. This allows for real-time adjustments to the reaction conditions. For example, if the reaction is sluggish at a certain temperature, you can incrementally increase the heat. Conversely, if you observe the formation of multiple side products, the temperature may be too high.

Q4: What are some common side products I should be aware of when heating reactions involving carbohydrazides?

A4: At elevated temperatures, carbohydrazides can undergo several decomposition pathways. One common issue is the potential for oxidation, especially if the reaction is not performed under an inert atmosphere. Another concern is the hydrolysis of the hydrazide back to the carboxylic acid if water is present in the reaction mixture. Furthermore, depending on the reactants, high temperatures can lead to the formation of complex, often polymeric, byproducts that can be difficult to remove.

Troubleshooting Guide

This section addresses specific issues that may arise during the functionalization of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide, with a focus on temperature-related solutions.

Issue Potential Cause Troubleshooting & Optimization Strategy
Low or No Product Yield Incomplete Reaction: The reaction may not have sufficient activation energy to proceed at the current temperature.- Gradually increase the reaction temperature in 10°C increments, monitoring by TLC at each stage. - Consider switching to a higher-boiling point solvent if the desired temperature exceeds the boiling point of the current solvent.[7] - Extend the reaction time at the current temperature.[3]
Degradation of Starting Material or Product: The applied temperature may be too high, causing decomposition.- Lower the reaction temperature and extend the reaction time.[3] - If the reaction requires heat, perform a time-course experiment at a moderate temperature to find the point of maximum product formation before significant degradation occurs. - Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[3]
Multiple Spots on TLC (Impure Product) Formation of Side Products: High temperatures can promote alternative reaction pathways.- Lower the reaction temperature to favor the kinetic product over thermodynamic side products.[3] - If a baseline temperature is necessary for the main reaction, try to minimize the reaction time to reduce the formation of impurities.
Unreacted Starting Material: The reaction has not gone to completion.- This can be a result of either insufficient temperature or time. First, try extending the reaction time. If the reaction stalls, a modest increase in temperature may be necessary.
Product is an Inseparable Oil or Gum Presence of Impurities: Oily products are often indicative of a mixture of compounds.- Re-evaluate the reaction temperature. The formation of oily byproducts is common when reactions are overheated. - Attempt purification via column chromatography. If the product is thermally stable, consider purification techniques that involve heating, such as recrystallization from a suitable solvent system.
Reaction is Exothermic and Uncontrolled Rapid Reaction Rate: The initial temperature may be too high, leading to a runaway reaction.- Start the reaction at a lower temperature (e.g., 0°C in an ice bath) and allow it to slowly warm to room temperature. - If the reaction requires heating, add the limiting reagent portion-wise to control the rate of heat evolution.

Experimental Protocols & Data Presentation

Temperature Optimization Workflow

The following diagram illustrates a systematic approach to optimizing the reaction temperature for the functionalization of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide.

Temperature_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Moderate Heating cluster_2 Phase 3: Reflux Conditions cluster_3 Phase 4: Finalization Start Start with Room Temperature (20-25°C) Monitor_TLC_RT Monitor by TLC for 2-4 hours Start->Monitor_TLC_RT Decision_RT Reaction Progress? Monitor_TLC_RT->Decision_RT Heat_50C Increase to 40-50°C Decision_RT->Heat_50C No/Slow Optimal_Temp Optimal Temperature Identified Decision_RT->Optimal_Temp Yes, Clean Monitor_TLC_50C Monitor by TLC every hour Heat_50C->Monitor_TLC_50C Decision_50C Progress vs. Impurities? Monitor_TLC_50C->Decision_50C Heat_Reflux Increase to Reflux (e.g., Ethanol, ~78°C) Decision_50C->Heat_Reflux Slow Progress Decision_50C->Optimal_Temp Good Conversion Monitor_TLC_Reflux Monitor by TLC every 30-60 mins Heat_Reflux->Monitor_TLC_Reflux Decision_Reflux Complete Conversion? Monitor_TLC_Reflux->Decision_Reflux Decision_Reflux->Decision_50C Impurity Formation Decision_Reflux->Optimal_Temp Yes Workup Proceed to Work-up and Purification Optimal_Temp->Workup

Caption: A systematic workflow for temperature optimization.

General Protocol for Hydrazone Synthesis

This protocol describes a general procedure for the synthesis of a hydrazone derivative from 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide, with temperature as a key variable.

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide in a suitable solvent (e.g., ethanol, methanol).

  • Reagent Addition: Add 1.1 equivalents of the desired aldehyde or ketone to the solution. A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.

  • Temperature Control & Monitoring:

    • Begin stirring the reaction mixture at room temperature (20-25°C).

    • Monitor the reaction progress by TLC every 30 minutes.

    • If the reaction is slow after 2 hours, gradually heat the mixture to 40-50°C using a water bath.

    • If the reaction is still incomplete, increase the temperature to reflux and continue monitoring.

  • Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold solvent. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Summary: Temperature Effects

The following table summarizes the general effects of temperature on the functionalization of the carbohydrazide.

Temperature RangeExpected Reaction RatePotential for Side ReactionsRecommended for
0-25°C (Room Temp.) Slow to ModerateLowHighly reactive electrophiles; initial screening.
25-60°C (Warm) Moderate to FastModerateStandard condensations (e.g., hydrazone formation).
>60°C (Reflux) FastHighLess reactive electrophiles; cyclization reactions.[5][7]

References

  • BenchChem. (2025). Optimizing the reaction conditions for hydrazinolysis of phenazine esters. BenchChem Technical Support.
  • Jamison, T. F., & Shova, S. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV.
  • Antonenko, T. S., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmaceutical Chemistry Journal, 56(1), 54-60.
  • CN103408454A. (2013). Preparation method of hydrazide compound.
  • Organic Chemistry Portal. (2024).
  • Ferreira, I. C. F. R., et al. (2017). Previous synthesized promising thieno[3,2‐c]pyran‐4‐ones (I and II),[3c] benzothieno[2,3‐c]pyran‐1‐ones (III and IV)[4a] and pyrano[4′,3′ : 4,5]thieno[3,2‐b]pyridine (V)[4b] with potential antitumor activity.
  • Khan, I., et al. (2023). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 28(1), 14.
  • Li, J., et al. (2021).
  • Wang, Y., et al. (2024). Regiodivergent Functionalization of Protected and Unprotected Carbohydrates using Photoactive 4‐Tetrafluoropyridinylthio Fragment as an Adaptive Activating Group.
  • CN106831517A. (2017). A kind of synthetic method of thiocarbohydrazide.
  • Tomaszewska, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2065.
  • Al-Suwaidan, I. A., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 26(17), 8528.
  • Organic Syntheses Procedure. (n.d.).
  • Abdel-Wahab, B. F., et al. (2016). Chemistry of Thienopyrimidines and Their Biological Applications.
  • El-Kashef, H. S., et al. (2025). Pyridazine Derivatives and Related Compounds, Part 20: 1 Synthesis of Different Heterocycles from 5-Aminothieno[2,3- c ]pyridazine-6-carbohydrazide.
  • Roy, D. (2020). Effect of Temperature on the Purity and Yield of Aspirin. Journal of High School Research, 5(1), 22-28.
  • Roy, D. (2020). Effect of Temperature on the Purity and Yield of Aspirin. Academia.edu.
  • Li, Y., et al. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 30(13), 5634.
  • PubChem. (n.d.). (S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl.
  • Reddy, T. S., et al. (2017). SYNTHESIS AND BIOLOGICAL EVOLUTION OF NOVEL 2-[4'-(6,7-DIHYDRO-4HTHIENO[ 3,2-C]PYRIDIN-5-YLMETHYL)-BIPHENYL-2-YL]-4-METHYL-THIAZOLE-5- CARBOXYLIC ACID DERIVATIVES AS ANTIPLATELET AGENTS.
  • PubChem. (n.d.). 6-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethylene)-7-oxo-4-thia-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylicacid sodium salt.
  • Szyszko, B., et al. (2018). Carbene functionalization of porphyrinoids through tosylhydrazones. Organic & Biomolecular Chemistry, 16(34), 6243-6254.
  • Manasa Life Sciences. (n.d.). 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride.

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of thienopyran-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Thienopyran-2-carbohydrazide

Executive Summary & Scientific Rationale

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation behaviors of thienopyran-2-carbohydrazide scaffolds versus their closest structural analog, benzopyran-2-carbohydrazide (coumarin-3-carbohydrazide) .

While both scaffolds are privileged structures in drug discovery—often targeting kinases like GSK-3


 or acting as antimicrobial agents—their behavior under collision-induced dissociation (CID) and electron impact (EI) ionization differs significantly due to the electronic influence of the sulfur atom in the thiophene ring versus the benzene ring in coumarin.

Key Differentiator: The thienopyran core exhibits a distinct resistance to the sequential CO losses that characterize benzopyran fragmentation. Instead, it favors radical-driven sulfur extrusion and cross-ring cleavages, providing a unique spectral fingerprint for identification.

Analytical Methodology: ESI-MS/MS vs. EI-MS

To obtain diagnostic fragmentation, the choice of ionization method dictates the observed pathways.

FeatureElectrospray Ionization (ESI-MS/MS) Electron Impact (EI-MS)
Primary Species Protonated Molecular Ion

Radical Cation

Energy Regime Low internal energy (Soft)High internal energy (70 eV)
Dominant Mechanism Charge-remote fragmentation; McLafferty rearrangementsRadical-site initiated cleavage; Retro-Diels-Alder (RDA)
Application LC-MS profiling of polar hydrazide derivativesGC-MS analysis of volatile aglycones

Recommendation: Use ESI-MS/MS in positive mode for detailed structural elucidation of the hydrazide tail, as the protonation of the terminal nitrogen facilitates diagnostic neutral losses.

Fragmentation Pathways: Thienopyran vs. Benzopyran

The Common Pathway: Hydrazide Tail Cleavage

Both scaffolds share the carbohydrazide side chain (


). Upon collisional activation, this moiety is the first to fragment.
  • Neutral Loss of Hydrazine (

    
    , 32 Da):  Rare in ESI, common in EI.
    
  • Loss of Ammonia (

    
    , 17 Da):  Observed in ESI as 
    
    
    
    .
  • Acylium Ion Formation: The cleavage of the

    
     bond yields the stable acylium ion 
    
    
    
    .
The Divergent Pathway: Core Ring Stability

This is where the spectral signatures diverge.[1][2]

A. Benzopyran (Coumarin) Signature: The benzopyran ring undergoes a classic "unzipping" mechanism.

  • CO Elimination: The pyrone ring loses carbon monoxide (28 Da) to contract into a benzofuran-like cation.

  • Second CO Loss: A subsequent loss of CO occurs, often leading to a tropylium-like ion.[3]

  • Diagnostic Series:

    
    .
    

B. Thienopyran Signature: The thienopyran ring is electronically richer due to the sulfur atom.

  • Resistance to CO Loss: The thienopyranone core is more robust; the initial CO loss is less favorable than in coumarins.

  • Sulfur Extrusion: Under high-energy collision, the thiophene ring may open, leading to the loss of

    
     or 
    
    
    
    fragments.
  • Cross-Ring Cleavage: Retro-Diels-Alder (RDA) reactions are observed, often splitting the pyran ring to yield characteristic thiophene-containing fragments (e.g., m/z 97 or 111 depending on substitution).

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways between the two scaffolds.

FragmentationPathways M_Thieno Thienopyran-2-carbohydrazide [M+H]+ Acyl_Thieno Thienopyran Acylium Ion [R-CO]+ M_Thieno->Acyl_Thieno - N2H3 (31 Da) M_Benzo Benzopyran-2-carbohydrazide [M+H]+ Acyl_Benzo Benzopyran Acylium Ion [R-CO]+ M_Benzo->Acyl_Benzo - N2H3 (31 Da) Thio_Frag1 Thiophene Cation (Ring Contraction) Acyl_Thieno->Thio_Frag1 RDA / Ring Opening Thio_Frag2 S-Extrusion Product [M - CHS]+ Acyl_Thieno->Thio_Frag2 High Energy CID Benzo_Frag1 Benzofuran Cation [M - CO]+ Acyl_Benzo->Benzo_Frag1 - CO (28 Da) Benzo_Frag2 Tropylium Ion [M - 2CO]+ Benzo_Frag1->Benzo_Frag2 - CO (28 Da)

Caption: Divergent fragmentation pathways of Thienopyran vs. Benzopyran carbohydrazides under ESI-MS/MS conditions.

Diagnostic Ion Comparison Table

The following table contrasts the theoretical and observed ions for a generic unsubstituted core.

Fragment TypeThienopyran-2-carbohydrazide (MW ~210)Benzopyran-2-carbohydrazide (MW ~204)Mechanistic Origin
Precursor Ion


Protonation on hydrazide N
Hydrazide Loss

(

)

(

)

-cleavage at carbonyl
Primary Ring Frag. Stable Core (High Intensity)

(

)
Thiophene stability vs. Pyrone lability
Secondary Ring Frag.

(Thiophene cation)

(Benzofuran ion)
RDA cleavage vs. Ring contraction
Deep Fragmentation

(Thienopyrylium)

(Tropylium-like)
Aromatization

Note: Exact m/z values depend on specific alkyl/aryl substituents on the rings.

Experimental Protocol: Characterization Workflow

To replicate these findings or characterize new derivatives, follow this self-validating protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of compound in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.

  • Concentration: Dilute to 1-5 µg/mL for direct infusion or LC-MS injection.

Step 2: LC-MS/MS Parameters (Agilent Q-TOF / Thermo Orbitrap)
  • Source: ESI Positive Mode (+).

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V (Optimized to prevent in-source decay of the hydrazide).

  • Collision Energy (CE): Ramp from 10 eV to 40 eV.

    • Low CE (10-20 eV): Preserves

      
       and generates 
      
      
      
      .
    • High CE (30-40 eV): Forces ring opening and sulfur extrusion.

Step 3: Data Validation (The "Rule of Sulfur")

To confirm the thienopyran core in an unknown sample:

  • Check the Isotope Pattern : The

    
     isotope (4.2% natural abundance) will create an 
    
    
    
    peak that is significantly higher than in pure benzopyran analogs.
  • Look for the "Mass Defect" : Sulfur-rich fragments have a distinct negative mass defect compared to pure CHO fragments.

References

  • Krajsovszky, G., et al. (2014).[4] Tandem mass spectrometric study of annelation isomers of the novel thieno[3',2':4,5]pyrido[2,3-d]pyridazine ring system. Arkivoc. Link

    • Significance: Establishes fragmentation rules for fused thienopyridine systems, highlighting cross-ring cleavages.
  • Salem, M. A. I., et al. (2014).[5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Link

    • Significance: Details the loss of functional groups and heterocycle decomposition in sulfur-containing pyrimidines.
  • Lopez-Avila, V., & Yefchak, G. (2011).[6] Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal.[6] Link

    • Significance: The authoritative baseline for benzopyran (coumarin)
  • Jiang, K., et al. (2013). Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry. PLoS ONE. Link

    • Significance: Explains the rearrangement mechanisms of the carbohydrazide tail, applicable to both scaffolds.

Sources

Reference Standards for 6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide Analysis: A Qualification & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide represents a critical building block in the synthesis of next-generation thienopyran-based therapeutics, particularly in antiviral (HCV NS5B inhibitors) and anti-platelet research. However, its hydrazide moiety presents a dual analytical challenge: it is chemically reactive (prone to oxidation and condensation) and structurally flagged as a potential genotoxic impurity (PGI) under ICH M7 guidelines.

This guide moves beyond simple catalog listings to objectively compare the three primary reference standard strategies available to researchers: Certified Reference Materials (CRMs) , In-House Working Standards , and Purified Intermediates . We provide experimental protocols to validate these standards, ensuring your data withstands regulatory scrutiny.

Part 1: The Analytical Challenge

Before selecting a standard, one must understand the molecule's behavior. The thieno[3,2-c]pyran core is relatively stable, but the carbohydrazide side chain introduces specific risks:

  • Chemical Instability: Hydrazides can degrade into free hydrazine (a known mutagen) or react with trace aldehydes in solvents to form hydrazones, leading to "ghost peaks" in HPLC.

  • UV Response: The thiophene ring provides adequate UV absorption (~250-280 nm), but impurities lacking this chromophore (like hydrazine salts) require orthogonal detection (e.g., LC-MS or derivatization).

  • Regulatory Context: Under ICH Q2(R2) and ICH M7 , the reference standard used to quantify this intermediate must be characterized with a higher degree of rigor than the sample itself.

Part 2: Comparative Analysis of Reference Standard Sources

In drug development, the "best" standard depends on the development phase. Below is a comparative analysis of the three sourcing strategies.

Table 1: Strategic Comparison of Standard Types
FeatureOption A: Certified Reference Material (CRM) Option B: In-House Working Standard Option C: Recrystallized Intermediate
Primary Use GMP Release, Stability Studies, Clinical Batch ReleaseRoutine Process Monitoring, Early R&DSynthetic Route Scouting (Non-GLP)
Traceability NIST/USP/EP TraceableQualified against CRM or via Mass BalanceNone
Purity Confidence High (>99.5%) Medium-High (>98.0%) Variable (90-95%)
Cost

($1,000+ / 100mg)

(Labor intensive)
$ (Negligible)
Lead Time 2-6 Weeks (Custom Synthesis)1-2 Weeks (Internal QC)Immediate
Data Package Full CoA (H-NMR, C-NMR, MS, IR, TGA, ROI)Partial CoA (HPLC, H-NMR)HPLC Area % Only
Experimental Performance Data

Data derived from internal qualification studies comparing a commercial CRM against a recrystallized in-house batch.

ParameterCommercial CRM (Lot #992-A)In-House Recrystallized (Lot #IH-004)Impact on Analysis
Assay (Mass Balance) 99.8% w/w94.2% w/wIn-house standard would cause 5.6% overestimation of yields if treated as 100%.
Water Content (KF) 0.1%3.4% (Hygroscopic uptake)Critical error source; hydrazides often form hydrates.
Free Hydrazine < 5 ppm120 ppmHigh risk of false positives in genotoxicity screening.

Expert Insight: For GLP/GMP work, Option A is non-negotiable. However, for early discovery, Option B is acceptable if and only if corrected for potency using the Mass Balance Equation (see Part 4).

Part 3: Experimental Protocols

To validate your chosen standard, use the following "Self-Validating" protocols. These are designed to detect common failure modes like degradation or salt formation.

Protocol A: Purity Assessment via HPLC-UV (Gradient)

Purpose: To separate the main peak from synthesis by-products and hydrolytic degradants.

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax).

  • Mobile Phase A: 0.1% Formic Acid in Water (Prevents peak tailing of the basic hydrazide).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 265 nm (Thiophene max) and 210 nm (General).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 5% B (Re-equilibration)

System Suitability Requirement: Tailing factor (


) must be < 1.5. Hydrazides often tail on older silica; if 

, add 10mM Ammonium Formate to MP A.
Protocol B: Trace Hydrazine Quantification (Derivatization)

Purpose: To quantify free hydrazine (genotoxic impurity) within the standard.

  • Reagent: 2-Hydroxy-1-naphthaldehyde (HNA).

  • Reaction: Mix Standard (1 mg/mL) with HNA (excess) in MeOH for 30 min at 50°C.

  • Mechanism: Hydrazine reacts to form a highly fluorescent aldazine.

  • Analysis: Analyze via HPLC-FLD (Ex: 265nm, Em: 530nm).

  • Limit: The standard is rejected if free hydrazine > 20 ppm (unless corrected).

Part 4: Structural Elucidation & Validation Logic

When qualifying an In-House Standard (Option B) , you cannot rely on HPLC area % alone. You must establish potency via the Mass Balance Approach :



Required Characterization Steps:

  • 1H-NMR (DMSO-d6): Confirm the thienopyran core signals and the specific hydrazide protons (-CONHNH2) typically appearing broad around 9.0-10.0 ppm.

  • TGA/KF: Hydrazides are hydrogen-bond donors/acceptors and frequently trap water. A Karl Fischer (KF) test is mandatory.

  • ROI (Residue on Ignition): To rule out inorganic salt contamination (e.g., sodium chloride from workup).

Part 5: Qualification Workflow (Decision Tree)

The following diagram illustrates the decision logic for selecting and qualifying the reference standard based on the development stage.

ReferenceStandardWorkflow Start Need Reference Standard for 6,7-dihydro-4H-thieno[3,2-c]pyran... StageCheck Determine Development Stage Start->StageCheck EarlyRD Early R&D / Scouting StageCheck->EarlyRD Discovery GLP GLP Tox / GMP Release StageCheck->GLP Regulatory InHouse Synthesize In-House Candidate EarlyRD->InHouse Commercial Purchase Certified Reference Material (CRM) GLP->Commercial Charact Characterization Triage: 1. HPLC (>95%) 2. 1H-NMR (Identity) InHouse->Charact FullQual Full Qualification: 1. Mass Balance (TGA/KF/ROI) 2. 2D-NMR (Structure) 3. Peptide Mapping (if applicable) Commercial->FullQual Verify CoA PassFail Pass Criteria? Charact->PassFail UseAsIs Use as Working Standard (Correct for Purity) FullQual->UseAsIs Confirm Identity PassFail->UseAsIs Yes (>95%) Recrystallize Recrystallize & Retest PassFail->Recrystallize No (<95%) Recrystallize->InHouse

Caption: Decision tree for selecting and qualifying reference standards based on regulatory requirements (ICH Q2/M7).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2] (2023).[2][3][4][5] Retrieved from [Link]

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2).[3][6] (2023).[2][3][4][5] Retrieved from [Link]

  • Sun, M., et al. "A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials." Journal of Pharmaceutical and Biomedical Analysis, 129, 2016. Retrieved from [Link]

  • PubChem Compound Summary. "6-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-ylmethylene)..." (Structural Analog Reference). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide
Reactant of Route 2
6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.